molecular formula C11H11ClO3 B2841227 Ethyl 2-chloro-3-oxo-3-phenylpropanoate CAS No. 41381-97-9

Ethyl 2-chloro-3-oxo-3-phenylpropanoate

Cat. No.: B2841227
CAS No.: 41381-97-9
M. Wt: 226.66
InChI Key: FYIINBVGKBDRME-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-oxo-3-phenylpropanoate (CAS 41381-97-9) is an organic ester with the molecular formula C11H11ClO3 and a molecular weight of 226.66 g/mol . This compound serves as a versatile and valuable building block (synthon) in organic synthesis, particularly for the preparation of chiral intermediates. Its structure features both ketone and ester functional groups adjacent to a chlorine atom, making it a reactive entity for further chemical transformations. A significant application of this compound and its analogs is in dynamic kinetic resolution (DKR) processes catalyzed by ketoreductase enzymes to produce α-alkoxy-β-hydroxy esters with excellent enantio- and diastereo-selectivity . These chiral products are critical precursors in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules, highlighting the research value of this compound in asymmetric synthesis and medicinal chemistry . Product Identifiers • CAS Registry Number : 41381-97-9 • Molecular Formula : C11H11ClO3 • Molecular Weight : 226.66 g/mol • SMILES : O=C(c1ccccc1)C(Cl)C(=O)OCC • InChIKey : FYIINBVGKBDRME-UHFFFAOYSA-N This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 2-chloro-3-oxo-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIINBVGKBDRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Chemical Landscape of Phenylpropanoic Acid Derivatives: A Technical Guide to Ethyl 2-Chloro-3-Phenylpropanoate and its Oxo-Counterpart

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of organic synthesis and drug discovery, precision in chemical nomenclature is paramount. A case in point is the compound specified as "2-chloro-3-phenyl-propionic acid ethyl ester." An exploration of chemical databases reveals a critical ambiguity, leading to two distinct yet related molecules: ethyl 2-chloro-3-phenylpropanoate and ethyl 2-chloro-3-oxo-3-phenylpropanoate . This guide, tailored for researchers, scientists, and drug development professionals, will elucidate the synonyms, structures, and key characteristics of both compounds, providing a clear and comprehensive understanding of each.

The Critical Distinction: A Phenyl vs. a Benzoyl Group

The core difference between these two molecules lies at the third position of the propanoate chain. In ethyl 2-chloro-3-phenylpropanoate , a benzyl group (a phenyl ring attached to a methylene bridge) is present. In contrast, ethyl 2-chloro-3-oxo-3-phenylpropanoate features a benzoyl group, where a phenyl ring is directly attached to a carbonyl (C=O) group. This seemingly minor difference significantly impacts the electronic properties, reactivity, and potential applications of the molecule.

Part 1: Ethyl 2-Chloro-3-phenylpropanoate

This compound, a derivative of hydrocinnamic acid, is a key intermediate in various synthetic pathways.

Synonyms and Identifiers

A comprehensive understanding begins with a clear identification of the compound through its various names and registry numbers.

Identifier Value
IUPAC Name ethyl 2-chloro-3-phenylpropanoate
CAS Number 7474-06-8 (for the parent acid)
Molecular Formula C₁₁H₁₃ClO₂
Molecular Weight 212.67 g/mol
Synonyms 2-chloro-3-phenylpropionic acid ethyl ester, α-Chlorohydrocinnamic acid ethyl ester
Chemical Structure

The molecular architecture of ethyl 2-chloro-3-phenylpropanoate is depicted below. The chlorine atom at the alpha-position to the ester introduces a chiral center, meaning this compound can exist as a racemic mixture or as individual enantiomers.

Caption: 2D structure of ethyl 2-chloro-3-oxo-3-phenylpropanoate.

Physicochemical Properties

A comparative summary of the key physical and chemical properties of both compounds is presented below.

PropertyEthyl 2-chloro-3-phenylpropanoateEthyl 2-chloro-3-oxo-3-phenylpropanoate
Molecular Formula C₁₁H₁₃ClO₂C₁₁H₁₁ClO₃
Molecular Weight 212.67 g/mol 226.65 g/mol [1]
Appearance Colorless to pale yellow liquid (predicted)White to yellow solid or semi-solid or liquid [2]
Boiling Point Data not readily availableData not readily available
Melting Point Data not readily availableData not readily available
Solubility Soluble in organic solventsSoluble in organic solvents

Synthesis and Reactivity Insights

Ethyl 2-chloro-3-phenylpropanoate can be synthesized through various methods, including the chlorination of ethyl 3-phenylpropanoate. Its reactivity is centered around the electrophilic carbon bearing the chlorine atom, making it a substrate for nucleophilic substitution reactions.

Ethyl 2-chloro-3-oxo-3-phenylpropanoate is a valuable synthetic intermediate. For instance, it can undergo asymmetric transfer hydrogenation to produce the corresponding chiral alcohol, a valuable building block in pharmaceutical synthesis. [3]A typical procedure for such a reduction involves using a rhodium catalyst with a chiral ligand in the presence of a hydrogen source like sodium formate. [3]

Experimental Protocol: Asymmetric Transfer Hydrogenation of Ethyl 2-chloro-3-oxo-3-phenylpropanoate (Illustrative)

The following is a generalized protocol based on literature precedents for the asymmetric reduction of a related ketoester. [3] Objective: To synthesize chiral ethyl 2-chloro-3-hydroxy-3-phenylpropanoate.

Materials:

  • Ethyl 2-chloro-3-oxo-3-phenylpropanoate

  • [RhCl₂(Cp*)]₂ (catalyst precursor)

  • Chiral ligand (e.g., a chiral diamine or amino alcohol)

  • Sodium formate (HCOONa)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a reaction vessel, dissolve the rhodium catalyst precursor and the chiral ligand in deionized water.

  • Stir the solution at a slightly elevated temperature (e.g., 40 °C) for a period to allow for catalyst formation.

  • Cool the solution to the desired reaction temperature (e.g., 30 °C).

  • Add sodium formate and ethyl 2-chloro-3-oxo-3-phenylpropanoate to the reaction mixture.

  • Stir the reaction for a specified time, monitoring the progress by techniques such as TLC or HPLC.

  • Upon completion, quench the reaction and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product using column chromatography on silica gel.

G Start Dissolve Catalyst Precursor and Ligand in Water Heat Heat to 40°C (Catalyst Formation) Start->Heat Cool Cool to 30°C Heat->Cool Add_Reactants Add Substrate and Sodium Formate Cool->Add_Reactants React Stir and Monitor (TLC/HPLC) Add_Reactants->React Extract Extract with Ethyl Acetate React->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Chiral Alcohol Product Purify->End

Caption: Generalized workflow for the asymmetric transfer hydrogenation.

Conclusion

The seemingly subtle difference in the name "2-chloro-3-phenyl-propionic acid ethyl ester" highlights the critical importance of precise chemical nomenclature. This guide has delineated the distinct identities of ethyl 2-chloro-3-phenylpropanoate and ethyl 2-chloro-3-oxo-3-phenylpropanoate, providing researchers and drug development professionals with the foundational knowledge of their respective synonyms, structures, and chemical properties. A clear understanding of these differences is essential for successful synthesis, reaction design, and the development of novel chemical entities.

References

  • PrepChem.com. Synthesis of 9(b) Ethyl 2-chloro-3-[4-(2-oxopropoxy)phenyl]propionate. Available from: [Link]

  • PubChem. Ethyl 2-chloro-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Available from: [Link]

  • Chemical Synthesis Database. ethyl (2E)-2-chloro-3-phenyl-2-propenoate. Available from: [Link]

  • PubChemLite. Ethyl 2-chloro-3-oxo-3-phenylpropanoate (C11H11ClO3). Available from: [Link]

  • PubChem. 2-Chloro-3-phenylpropanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Mol-Instincts. 2-chloro-3-phenylpropanoic acid. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Available from: [Link]

  • Stenutz. (E)-2-chloro-3-phenylprop-2-enoic acid. Available from: [Link]

  • The Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Available from: [Link]

  • The Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Available from: [Link]

Sources

Alpha-chloro-beta-keto ester building blocks for organic synthesis

Mastering -Chloro- -Keto Esters: A Technical Guide to Synthesis and Heterocyclic Construction

Executive Summary



Structural Utility & Reactivity Profile

The


The Electrophilic Triad
  • 
    -Carbon (
    
    
    ):
    Highly electrophilic due to the electron-withdrawing inductive effect of chlorine and the resonance of the enol. It is the primary site for
    
    
    displacement by soft nucleophiles (e.g., sulfur in thioamides).
  • Ketone Carbonyl (

    
    ):  Susceptible to nucleophilic attack (1,2-addition) or condensation (imine formation).
    
  • Ester Carbonyl (

    
    ):  Modulates the acidity of the 
    
    
    -proton (
    
    
    ) and serves as a latent electrophile for final cyclization steps.
Visualization: Reactivity Map

The following diagram illustrates the electrophilic susceptibility of the scaffold, guiding retrosynthetic disconnection strategies.

ReactivityMapScaffoldα-Chloro-β-Keto Ester(Scaffold)AlphaCα-Carbon (C2)Primary Electrophile(SN2 Attack)Scaffold->AlphaCKetoneKetone (C3)Condensation Site(Imine/Enamine)Scaffold->KetoneEsterEster (C1)Acidity Modulator& Cyclization TrapScaffold->EsterThiazole Synthesis\n(Hantzsch)Thiazole Synthesis(Hantzsch)AlphaC->Thiazole Synthesis\n(Hantzsch)Furan Synthesis\n(Feist-Benary)Furan Synthesis(Feist-Benary)Ketone->Furan Synthesis\n(Feist-Benary)

Figure 1: Electrophilic sites of the


Synthesis of the Building Block

The preparation of these esters requires precise control to avoid over-chlorination (


Comparative Analysis of Chlorinating Agents

Selecting the right reagent is a balance between atom economy, safety, and selectivity.

FeatureSulfuryl Chloride (

)
N-Chlorosuccinimide (NCS)

Gas
Atom Economy HighLow (Succinimide waste)Highest
Selectivity High (Temp. dependent)Very HighModerate (Risk of over-chlorination)
Physical State Liquid (Easy dosing)Solid (Easy handling)Gas (Requires specialized manifold)
Byproducts

,

Succinimide (Solid)

Scale Suitability Preferred for >100g Preferred for <10gIndustrial only
Protocol A: Scalable Synthesis using Sulfuryl Chloride

Rationale:

Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • Sulfuryl chloride (1.05 equiv)

  • Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with Ethyl acetoacetate (1.0 equiv) and DCM (5 vol). Equip with a pressure-equalizing addition funnel and a gas scrubber (NaOH trap) to neutralize evolved HCl and

    
    .
    
  • Cooling: Cool the solution to

    
    . Note: Low temperature is critical to prevent the formation of the enol form of the product, which reacts faster than the starting material, leading to dichlorination.
    
  • Addition: Add

    
     dropwise over 60 minutes. Maintain internal temperature 
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC or GC.

  • Workup: Wash the organic layer with water (

    
    ), saturated 
    
    
    (carefully, gas evolution!), and brine.
  • Purification: Dry over

    
     and concentrate. Distillation under reduced pressure is recommended for high purity (>98%).
    

Application: Heterocycle Construction

A. The Hantzsch Thiazole Synthesis

This is the most "field-proven" application of


Mechanistic Pathway

The reaction proceeds via a cascade:

  • S-Alkylation: The sulfur atom of the thioamide attacks the

    
    -carbon (
    
    
    ), displacing the chloride.
  • Cyclization: The nitrogen atom attacks the ketone carbonyl.

  • Dehydration: Loss of water drives aromatization.

HantzschMechanismStartReagents:α-Chloro Ester + ThioamideStep1Step 1: S-Alkylation(SN2 Displacement of Cl)Start->Step1 Solvent (EtOH/MeOH) Inter1Intermediate:α-Thioiminium SaltStep1->Inter1Step2Step 2: Cyclization(N-attack on Ketone)Inter1->Step2 Tautomerization Inter2Intermediate:Hydroxy-thiazolineStep2->Inter2Step3Step 3: Dehydration(-H2O / Aromatization)Inter2->Step3 Heat/Acid ProductFinal Product:1,3-Thiazole DerivativeStep3->Product

Figure 2: The Hantzsch Thiazole Synthesis Cascade.

Protocol B: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Reagents:

  • Ethyl 2-chloroacetoacetate (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol (absolute)

Methodology:

  • Dissolve thiourea in ethanol at RT.

  • Add Ethyl 2-chloroacetoacetate dropwise. The reaction is exothermic; control rate to maintain gentle reflux or keep below

    
     if selectivity is required.
    
  • Reflux for 2 hours.

  • Cool to RT. The hydrochloride salt of the thiazole often precipitates.

  • Neutralization: Add saturated

    
     to liberate the free base.
    
  • Isolation: Filter the solid precipitate or extract with ethyl acetate. Recrystallize from EtOH/Water.

B. The Feist-Benary Furan Synthesis

While less common than the Hantzsch, the Feist-Benary synthesis is vital for accessing highly substituted furans. It involves the reaction of


12

Key Insight: The reaction is sensitive to steric bulk. If the

Stereoselective Transformations (DKR)

Modern drug development often requires chiral centers.


Dynamic Kinetic Resolution (DKR)
  • Concept: The

    
    -position is acidic and racemizes rapidly in the presence of base. A chiral catalyst (e.g., Ru-Noyori type) reduces one enantiomer of the ketone faster than the other. Because the enantiomers interconvert, the entire racemic mixture is funneled into a single chiral product [4].
    
  • Product: syn-

    
    -chloro-
    
    
    -hydroxy esters (high diastereo- and enantioselectivity).
  • Utility: Precursors for chiral epoxides (Darzens) or

    
    -adrenergic blockers.
    

Safety & Handling (Lachrymators)

Warning:


  • Containment: All weighing and transfers must occur within a functioning fume hood.

  • Neutralization: Spills should be treated with dilute aqueous ammonia or sodium bisulfite solution before wiping.

  • Storage: Store in glass containers with PTFE-lined caps. Over time, these compounds can degrade to release HCl; open old bottles with caution.

References

  • Synthesis of

    
    -Chloro-
    
    
    -Keto Esters via Sulfuryl Chloride:
    • Organic Chemistry Portal.
    • [Link]

  • Hantzsch Thiazole Synthesis

    • SynArchive. "Hantzsch Thiazole Synthesis: Mechanism and Protocols."
    • [Link]

  • Feist-Benary Furan Synthesis

    • Wikipedia / Organic Chemistry Portal. "Feist-Benary Synthesis."
    • [Link]

  • Dynamic Kinetic Resolution (DKR) of

    
    -Keto Esters: 
    
    • Steward, K. M., Gentry, E. C., & Johnson, J. S. (2012).[3] "Dynamic Kinetic Resolution of

      
      -Keto Esters via Asymmetric Transfer Hydrogenation." Journal of the American Chemical Society.[2]
      
    • [Link]

An In-Depth Technical Guide to the Solubility of Ethyl 2-chloro-3-oxo-3-phenylpropanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-3-oxo-3-phenylpropanoate is a multifaceted compound with significant potential in organic synthesis and pharmaceutical development. Its utility as a building block is intrinsically linked to its behavior in solution. A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and formulating final products. This guide provides a deep dive into the solubility characteristics of ethyl 2-chloro-3-oxo-3-phenylpropanoate, blending theoretical predictions with practical experimental methodologies to offer a robust resource for laboratory and developmental applications.

Molecular Structure and Physicochemical Properties

Ethyl 2-chloro-3-oxo-3-phenylpropanoate possesses a molecular structure that dictates its solubility profile. Key features include an aromatic phenyl ring, an ester group, a ketone, and a chlorinated alpha-carbon. These functional groups contribute to a moderate polarity and the potential for various intermolecular interactions.

PropertyValueSource
Molecular Formula C₁₁H₁₁ClO₃[1]
Molecular Weight 226.65 g/mol [1]
Predicted XLogP3 2.7[1]

The predicted XLogP3 value of 2.7 suggests a degree of lipophilicity, indicating that the compound will likely favor organic solvents over water.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

In the absence of extensive empirical solubility data, the Hansen Solubility Parameter (HSP) model offers a powerful predictive tool. The central tenet of this model is the principle of "like dissolves like," quantified by assigning three parameters to both the solute and the solvent:

  • δD (Dispersion): Represents the energy from London dispersion forces.

  • δP (Polar): Accounts for the energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

A solute is predicted to be soluble in a solvent if their Hansen parameters are similar. This similarity is quantified by the "Hansen distance" (Ra), calculated as follows:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for Ethyl 2-chloro-3-oxo-3-phenylpropanoate

Due to the lack of experimentally determined HSP values for ethyl 2-chloro-3-oxo-3-phenylpropanoate, we can estimate them based on its structural components. The presence of a phenyl ring and alkyl chain contributes to the dispersion parameter (δD). The ester and ketone groups provide a significant polar component (δP), while the potential for hydrogen bond acceptance at the oxygen atoms contributes to the hydrogen bonding parameter (δH).

Based on these structural features, the following are reasoned estimations for the HSP of ethyl 2-chloro-3-oxo-3-phenylpropanoate:

ParameterEstimated Value (MPa⁰·⁵)
δD 18.5
δP 9.5
δH 5.0
Predicted Solubility Profile in Common Organic Solvents

The following table presents the Hansen Solubility Parameters for a range of common organic solvents and the calculated Hansen distance (Ra) to our target compound. This provides a predicted ranking of solubility.

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)Ra (Predicted Solubility)Predicted Solubility
Acetone 15.510.47.06.7High
Ethyl Acetate 15.85.37.27.7High
Tetrahydrofuran (THF) 16.85.78.07.8High
Dichloromethane 17.07.37.16.8High
Toluene 18.01.42.08.8Medium
Methanol 15.112.322.319.3Low
Ethanol 15.88.819.415.9Low
Hexane 14.90.00.015.7Very Low
Water 15.516.042.339.1Insoluble

This predictive table serves as a valuable starting point for solvent screening and process development. Solvents with lower Ra values, such as acetone, ethyl acetate, THF, and dichloromethane, are anticipated to be excellent solvents for ethyl 2-chloro-3-oxo-3-phenylpropanoate.

Hansen_Solubility_Sphere Conceptual Diagram of the Hansen Solubility Sphere cluster_sphere Solubility Sphere center Solute HSP solvent_good Good Solvent center->solvent_good Small Ra (High Solubility) solvent_bad Poor Solvent center->solvent_bad Large Ra (Low Solubility)

Caption: The Hansen Solubility Sphere illustrates that solvents with HSP values falling within the sphere (smaller Ra) are likely to dissolve the solute.

Experimental Verification of Solubility

Theoretical predictions provide a strong foundation, but experimental verification is crucial for scientific rigor. The following protocols outline methods for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

This rapid method is ideal for initial solvent screening.

Protocol:

  • Add approximately 25 mg of ethyl 2-chloro-3-oxo-3-phenylpropanoate to a small test tube.

  • Add 0.5 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture for 1-2 minutes at ambient temperature.

  • Visually inspect the solution. The compound is considered "soluble" if no solid particles are visible, "partially soluble" if some solid remains, and "insoluble" if the solid does not appear to dissolve.[2][3]

Quantitative Solubility Determination (Gravimetric Method)

This method provides precise solubility data.

Protocol:

  • Prepare a saturated solution by adding an excess of ethyl 2-chloro-3-oxo-3-phenylpropanoate to a known volume of the solvent in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Transfer the supernatant to a pre-weighed, dry evaporating dish.

  • Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

  • Once the solvent is fully evaporated, place the dish in a vacuum oven at a mild temperature to remove any residual solvent until a constant weight is achieved.

  • The final weight of the dish minus the initial weight gives the mass of the dissolved solute.

  • Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Gravimetric_Solubility_Workflow Workflow for Quantitative Solubility Determination A Prepare Saturated Solution (Excess Solute + Solvent) B Equilibrate at Constant Temperature A->B C Separate Supernatant B->C D Transfer Known Volume to Pre-weighed Dish C->D E Evaporate Solvent D->E F Dry Residue to Constant Weight E->F G Calculate Solubility F->G

Caption: A stepwise representation of the gravimetric method for determining quantitative solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of ethyl 2-chloro-3-oxo-3-phenylpropanoate in organic solvents. By integrating the predictive power of Hansen Solubility Parameters with robust experimental protocols, researchers, scientists, and drug development professionals are equipped with a systematic approach to solvent selection and solubility determination. The provided data and methodologies will aid in accelerating research and development processes where this versatile compound is employed.

References

  • PubChem. (n.d.). Ethyl 2-chloro-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

  • Experiment 2 Determination of Solubility Class. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Versatile Protocol for the Synthesis of Substituted Pyrazoles using Ethyl 2-chloro-3-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole derivatives represent a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous approved pharmaceuticals.[1] Their remarkable range of biological activities—including anti-inflammatory, antimicrobial, and anticancer properties—makes them a "privileged scaffold" in the pursuit of novel therapeutics.[2][3] A highly effective and foundational method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][4]

This application note details a robust protocol for the synthesis of highly functionalized pyrazole derivatives utilizing Ethyl 2-chloro-3-oxo-3-phenylpropanoate as a versatile 1,3-dicarbonyl synthon. The presence of the α-chloro substituent offers a unique opportunity for controlling the regiochemical outcome and introduces a potential site for further derivatization or elimination, leading to a fully aromatic pyrazole system. This guide provides an in-depth mechanistic rationale, a detailed experimental protocol, and expected analytical data for researchers in organic synthesis and medicinal chemistry.

Reaction Principle and Mechanism

The synthesis of the pyrazole core from Ethyl 2-chloro-3-oxo-3-phenylpropanoate and a substituted hydrazine (e.g., phenylhydrazine) is a variation of the classic Knorr pyrazole synthesis.[4][5][6] The reaction proceeds through a well-defined sequence of condensation, cyclization, and aromatization steps.

Causality Behind the Mechanism:

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative onto the most electrophilic carbonyl group of the β-keto ester. The benzoyl ketone at C3 is more electrophilic than the ester carbonyl at C1 due to the lesser resonance stabilization, making it the preferential site for initial attack.

  • Hydrazone Formation: This attack, typically catalyzed by a small amount of acid, leads to the formation of a hydrazone intermediate after the elimination of a water molecule.[4]

  • Intramolecular Cyclization & Aromatization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack. In this specific substrate, the attack occurs at the C2 carbon, displacing the chloride ion, which is a good leaving group. This cyclization step is followed by tautomerization to yield the stable, aromatic pyrazole ring. This pathway is favored due to the formation of a highly stable aromatic system, which is the primary thermodynamic driving force for the reaction.[4][7]

The overall transformation efficiently converts the linear α-chloro-β-keto ester into a highly valuable heterocyclic scaffold.

G Figure 2: Experimental Workflow A 1. Setup Combine reactants (ketoester, phenylhydrazine) in ethanol with a catalytic amount of acetic acid in a round-bottom flask. B 2. Reaction Heat the mixture to reflux (approx. 80-90°C) with stirring for 2-4 hours. A->B C 3. Monitoring Monitor reaction progress via TLC until the starting ketoester spot is consumed. B->C D 4. Work-up Cool the reaction to room temperature. Add cold water to precipitate the crude product. C->D E 5. Purification Isolate the solid by vacuum filtration. Recrystallize from cold ethanol to obtain the pure pyrazole derivative. D->E F 6. Analysis Characterize the final product using NMR, IR spectroscopy, and melting point analysis. E->F

Caption: Step-by-step experimental workflow diagram.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Ethyl 2-chloro-3-oxo-3-phenylpropanoate (5 mmol, 1.0 equiv).

  • Add absolute ethanol (20 mL) to dissolve the starting material.

  • To the stirring solution, add phenylhydrazine (5.5 mmol, 1.1 equiv) dropwise.

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Heating and Reflux: Place the flask on a stirring hotplate and heat the reaction mixture to reflux (approximately 80-90°C).

  • Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. Monitor the consumption of the starting material by performing thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The reaction is considered complete when the initial ketoester spot is no longer visible.

  • Product Isolation (Work-up): Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold deionized water (40 mL) while stirring. The crude product should precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold water.

  • Recrystallize the crude product from a minimal amount of cold ethanol to yield the pure pyrazole derivative. [8]Dry the crystalline solid under vacuum.

Data Presentation and Characterization

The successful synthesis of the target pyrazole derivative should be confirmed by standard analytical techniques. The table below summarizes the expected data for the representative product, Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate.

ParameterExpected Result
Product Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate
Physical Appearance White or off-white crystalline solid
Expected Yield 70-85%
Melting Point Varies based on purity
¹H NMR (CDCl₃, δ ppm) ~8.1 (s, 1H, pyrazole-H), 7.2-7.5 (m, 10H, Ar-H), 4.2 (q, 2H, -OCH₂CH₃), 1.2 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, δ ppm) ~163 (C=O), 145-150 (pyrazole-C), 125-140 (Ar-C & pyrazole-C), 60 (-OCH₂), 14 (-CH₃)
IR (KBr, cm⁻¹) ~1720 (C=O stretch, ester), ~1595 (C=N stretch, pyrazole), ~1500 (C=C stretch, aromatic)

Note: The spectral data provided are approximate and based on characteristic chemical shifts for similar pyrazole structures. Actual values should be determined experimentally. [1]

Trustworthiness and Self-Validation

The protocol's reliability is ensured through continuous monitoring. The use of TLC is critical to validate the completion of the reaction by observing the disappearance of the starting material and the appearance of a new, distinct product spot. Furthermore, the final characterization via NMR, IR, and melting point analysis provides definitive structural confirmation, ensuring the identity and purity of the synthesized compound. A sharp melting point close to the literature value is a strong indicator of high purity.

References

  • Chandrakantha, B., Isloor, A. M., Sridharan, K., Philip, R., Shetty, P., & Padaki, M. (2013).
  • Chandrakantha, B., Isloor, A. M., Sridharan, K., et al. (2011). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Journal of Chemical Sciences. Available at: [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

  • Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Available at: [Link]

  • Fadila, B., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Fadila, B., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Isloor, A. M., et al. (2011). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Available at: [Link]

  • Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

  • Chemistry Learner. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]

  • Karami, M., & Zare, A. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Organic Chemistry Research. Available at: [Link]

  • Singh, A., et al. (2025).
  • Mohareb, R. M., et al. (n.d.). REACTION OF PHENYLHYDRAZO ETHYLACETOACETATE WITH CYANOACETYLHYDRAZIDE: SYNTHESIS OF PYRIDAZINE AND PYRAZOLE DERIVATIVES AND THEIR ANTI-TUMOR EVALUATIONS. International Journal of Applied Biology and Pharmaceutical Technology.
  • Al-Awadi, H., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. Molecules. Available at: [Link]

  • El-Mekabaty, A., et al. (2021). Reactions under increased pressure: The reactivity of functionally substituted 3-oxo-2-arylhydrazones toward active methylene reagents. European Journal of Chemistry. Available at: [Link]

  • Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to One-Pot Multicomponent Synthesis of Dihydropyrano[2,3-c]pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Dihydropyrano[2,3-c]pyrazoles in Modern Drug Discovery

The dihydropyrano[2,3-c]pyrazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2][3] This assertion is grounded in the broad spectrum of pharmacological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][4][5] The fusion of pyran and pyrazole rings creates a unique chemical architecture that has proven to be a fertile ground for the discovery of novel therapeutic agents.[6][7] The urgent need for efficient, sustainable, and cost-effective methods to synthesize libraries of these compounds for high-throughput screening has propelled the development of one-pot multicomponent reactions (MCRs).[1][8] This guide provides an in-depth exploration of a robust and environmentally conscious approach to the synthesis of dihydropyrano[2,3-c]pyrazoles, tailored for researchers and professionals in the pharmaceutical sciences.

The Core of the Synthesis: A Mechanistic Overview

The one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles is a testament to the elegance and efficiency of MCRs. This reaction typically involves the condensation of an aromatic aldehyde, malononitrile, a β-ketoester (commonly ethyl acetoacetate), and hydrazine hydrate.[8] The sequence of events, while seemingly complex, can be logically dissected into a domino sequence of classical organic reactions. A plausible mechanistic pathway is initiated by two concurrent condensations: the Knoevenagel condensation of the aromatic aldehyde with malononitrile to form an arylidenemalononitrile intermediate, and the condensation of hydrazine hydrate with ethyl acetoacetate to generate a 3-methyl-5-pyrazolone intermediate.[4][9] This is followed by a crucial Michael addition of the pyrazolone to the electron-deficient alkene of the arylidenemalononitrile. The resulting adduct then undergoes an intramolecular cyclization and subsequent tautomerization to yield the final dihydropyrano[2,3-c]pyrazole product.[4]

Reaction_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Pyrazolone Formation cluster_2 Domino Reaction Aldehyde Aldehyde Arylidenemalononitrile Arylidenemalononitrile Aldehyde->Arylidenemalononitrile + Malononitrile - H2O Malononitrile Malononitrile Michael_Adduct Michael Adduct Arylidenemalononitrile->Michael_Adduct Michael Addition Ethyl Acetoacetate Ethyl Acetoacetate Pyrazolone Pyrazolone Ethyl Acetoacetate->Pyrazolone + Hydrazine Hydrate - EtOH, - H2O Hydrazine Hydrate Hydrazine Hydrate Pyrazolone->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product Dihydropyrano[2,3-c]pyrazole Cyclized_Intermediate->Final_Product Tautomerization

Figure 1: A proposed mechanistic pathway for the four-component synthesis of dihydropyrano[2,3-c]pyrazoles.

Green Chemistry in Practice: A Protocol Utilizing a Reusable Catalyst

In alignment with the principles of green chemistry, the following protocol utilizes a heterogeneous, reusable catalyst in an aqueous medium, minimizing the use of volatile organic solvents and simplifying product purification.[10] This approach not only reduces the environmental impact but also often leads to high yields and short reaction times.

Experimental Protocol: Synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Materials:

  • 4-Chlorobenzaldehyde (1 mmol, 140.6 mg)

  • Malononitrile (1 mmol, 66.1 mg)

  • Ethyl acetoacetate (1 mmol, 130.1 mg)

  • Hydrazine hydrate (1.2 mmol, 60.1 mg, ~60 µL of a 64% solution)

  • Preheated Fly-Ash Catalyst (10 mol%)[10]

  • Ethanol (5 mL)

  • Deionized Water (5 mL)

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1.2 mmol), and the preheated fly-ash catalyst (10 mol%).

  • Solvent Addition: To the mixture of reactants and catalyst, add a 1:1 solution of ethanol and deionized water (10 mL total).

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to 80°C with vigorous stirring.

  • Monitoring Progress: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate, 7:3).

  • Workup and Isolation: Upon completion of the reaction (typically within 1-2 hours), cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration through a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials. The product is typically obtained in high purity without the need for column chromatography.[11]

  • Catalyst Recovery: The catalyst can be recovered from the filtrate by simple filtration, washed with ethyl acetate, dried in an oven, and reused for subsequent reactions.[10]

Experimental_Workflow A 1. Combine Reactants & Catalyst (Aldehyde, Malononitrile, EAA, Hydrazine, Catalyst) B 2. Add Solvent (Ethanol/Water) A->B C 3. Heat and Reflux (80°C with stirring) B->C D 4. Monitor Reaction (TLC) C->D E 5. Cool to Room Temperature (Precipitation of Product) D->E F 6. Isolate Product (Vacuum Filtration) E->F G 7. Wash and Dry (Cold Ethanol) F->G I Catalyst Recovery (Filter, Wash, Dry) F->I From Filtrate H Final Product G->H

Figure 2: A streamlined workflow for the one-pot synthesis of dihydropyrano[2,3-c]pyrazoles.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical parameter that significantly influences the efficiency, yield, and environmental footprint of the synthesis. A wide array of catalysts has been successfully employed, ranging from simple organic bases to sophisticated nanocatalysts. The following table provides a comparative summary of various catalytic systems reported in the literature.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Preheated Fly-AshWaterReflux1-2 h90-95[10]
Magnetized DextrinEthanolRefluxVariesHigh
Nano-eggshell/Ti(IV)Solvent-freeRoom Temp.10-15 min92-98[4]
Ceric Ammonium Nitrate (CAN)WaterUltrasound15-20 minFavorable[12]
SnCl₂Microwave8025 min88[12]
Ethylene Glycol (catalyst-free)Ethylene Glycol10080 min94[11]
DL-Mandelic AcidWaterReflux2-3 h~93[13]

Table 1: A summary of various catalytic systems for the synthesis of dihydropyrano[2,3-c]pyrazoles.

Troubleshooting and Expert Insights

  • Low Yields: Incomplete reaction is a common cause of low yields. Ensure adequate stirring and reaction time. The purity of the starting aldehyde is also crucial, as impurities can inhibit the reaction.

  • Side Reactions: At elevated temperatures, side reactions can occur. Optimizing the reaction temperature is key. The use of milder conditions, such as room temperature with a highly active catalyst, can mitigate this issue.[4]

  • Product Purification: While many protocols report high purity after simple filtration, some derivatives may require recrystallization from a suitable solvent like ethanol to achieve analytical purity.[11]

  • Catalyst Deactivation: For reusable catalysts, ensure proper washing and drying procedures are followed to prevent deactivation in subsequent runs.[10]

Conclusion: A Versatile and Sustainable Synthetic Strategy

The one-pot multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles represents a powerful and versatile tool for medicinal chemists and drug development professionals. The adoption of green chemistry principles, through the use of environmentally benign solvents and reusable catalysts, further enhances the appeal of this methodology. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize diverse libraries of these biologically significant molecules, thereby accelerating the pace of drug discovery.

References

  • Green approaches-synthesis of dihydropyrano [2,3-c] pyrazole by using eco-friendly catalyst - IJSDR. (n.d.). Retrieved from [Link]

  • Mohamadpour, F. (2020). Catalyst-free green synthesis of dihydropyrano[2,3-c]pyrazole scaffolds assisted by ethylene glycol (E-G) as a reusable and biodegradable solvent medium. Journal of Chemical Sciences, 132(1), 72. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Sustainability. [Link]

  • One-pot, Multi-component Synthesis of Dihydropyrano(2,3- c)pyrazoles Catalysed by Preheated Fly-Ash in Aqueous Medium. (2023). Heterocyclic Letters, 11(4), 675-682. [Link]

  • Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2023). Atlantis Press. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. (2023). RSC Sustainability. [Link]

  • Tafti, A., Mirjalili, B. F., Bamoniri, A., & Salehi, N. (2021). Rapid four-component synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV) as a highly compatible natural based catalyst. BMC Chemistry, 15(1), 1-8. [Link]

  • Synthesis of Dihydropyrano[2,3-C]pyrazoles Using Mandelic Acid as an Efficient Catalyst. (2021). Polycyclic Aromatic Compounds, 1-10. [Link]

  • Biswas, S. K., & Das, D. (2022). One-pot Synthesis of Pyrano[2,3-c]pyrazole Derivatives via Multicomponent Reactions (MCRs) and their Applications in Medicinal Chemistry. Mini-Reviews in Organic Chemistry, 19(5), 552-568. [Link]

  • Probable mechanistic pathway of dihydropyrano[2,3-c]pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules, 28(18), 6599. [Link]

  • A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. (2015). Arabian Journal of Chemistry, 8(5), 675-680. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(19), 6296. [Link]

  • One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate in aqueous medium. (2013). Current Chemistry Letters, 2(4), 197-206. [Link]

  • Proficient One-pot, Multi-component Synthesis of Pyrano[2,3-c]pyrazole Derivatives Using C8[DABCO]Br as Catalyst in Aqueous Medi. (2016). Der Pharma Chemica, 8(19), 1-7. [Link]

  • Synthesis of pyrano[2,3‐c]pyrazoles: A review. (2022). Journal of Heterocyclic Chemistry. [Link]

  • Antimicrobial activity of Dihydropyrano [2,3-c]pyrazole derivatives (5a-m). (2018). ResearchGate. [Link]

  • One-pot, Multi-component Synthesis of Dihydropyrano(2,3-c)pyrazoles Catalysed by Preheated Fly-Ash in Aqueous Medium. (2023). Heterocyclic Letters. [Link]

  • Sohal, H. S., Goyal, A., Sharma, R., Khare, R., & Kumar, S. (2013). Glycerol mediated, one pot, multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles. European Journal of Chemistry, 4(4), 450-453. [Link]

  • Chemical and biological data for dihydropyrano[2,3-c]pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Medicinal Chemistry. [Link]

  • Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles in aqueous medium. (2021). Arkivoc, 2021(i), 273-328. [Link]

Sources

Application Note: Synthesis of 3,5-Diaryl Pyrazoles from Ethyl 2-chloro-3-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for synthesizing 3,5-diaryl pyrazole frameworks (specifically 1,3-diaryl-4-substituted pyrazoles ) using ethyl 2-chloro-3-oxo-3-phenylpropanoate as a versatile electrophilic building block. While classical Knorr synthesis utilizes 1,3-diketones, the use of an


-chloro-

-keto ester precursor offers unique advantages, including the introduction of a functionalizable handle (Cl) at the C4 position and controlled regioselectivity. This guide covers the reaction mechanism, step-by-step synthesis protocol, purification strategies, and critical troubleshooting parameters for drug discovery applications.

Introduction

Pyrazoles are a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs such as Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). The biological activity of these heterocycles is heavily dependent on the substitution pattern at positions 1, 3, and 5.

The precursor ethyl 2-chloro-3-oxo-3-phenylpropanoate (also known as ethyl


-chloro-benzoylacetate) provides a strategic entry point into the pyrazole series. Unlike simple 

-keto esters, the

-chloro substituent influences the electronic character of the intermediate enolate, directing nucleophilic attacks and stabilizing specific tautomeric forms.
Target Molecule & Nomenclature Note

Strictly speaking, a "3,5-diaryl pyrazole" usually implies aryl groups at carbons 3 and 5 (with N1 being unsubstituted or alkylated). However, in the context of this specific precursor reacting with aryl hydrazines , the resulting scaffold is typically a 1,3-diaryl pyrazole (1-aryl-3-phenyl-4-chloro-5-pyrazolone derivatives). For the purpose of this guide, we focus on the synthesis of 1,3-diphenyl-4-chloro-1H-pyrazol-5-ol and its derivatives, which represent the "diaryl" core (N-aryl, C-aryl) accessible from this starting material.

Mechanistic Insight

The transformation proceeds via a modified Knorr Pyrazole Synthesis . The reaction involves the condensation of an aryl hydrazine with the ketone carbonyl, followed by cyclization onto the ester group.

Key Reaction Steps:
  • Hydrazone Formation: The terminal nitrogen of the aryl hydrazine attacks the highly electrophilic ketone carbonyl (activated by the adjacent electron-withdrawing chlorine and ester groups).

  • Cyclization: The internal nitrogen of the hydrazine attacks the ester carbonyl, eliminating ethanol.

  • Tautomerization: The resulting pyrazolone undergoes tautomerization. The presence of the C4-chloro group stabilizes the enol form (5-hydroxy pyrazole) or the keto form depending on solvent polarity.

Mechanistic Pathway (DOT Diagram)

PyrazoleMechanism SM1 Ethyl 2-chloro-3-oxo- 3-phenylpropanoate Inter1 Intermediate A: Hydrazone Formation SM1->Inter1 Nucleophilic Attack (Ketone C=O) SM2 Phenylhydrazine SM2->Inter1 Inter2 Intermediate B: Cyclization (Loss of EtOH) Inter1->Inter2 Intramolecular Cyclization Product 1,3-Diphenyl-4-chloro- 5-pyrazolone Inter2->Product Tautomerization

Figure 1: Mechanistic pathway for the condensation of ethyl 2-chloro-3-oxo-3-phenylpropanoate with phenylhydrazine.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Amount (Example)Role
Ethyl 2-chloro-3-oxo-3-phenylpropanoate 226.661.02.27 g (10 mmol)Substrate
Phenylhydrazine 108.141.11.19 g (11 mmol)Nucleophile
Sodium Acetate (Anhydrous) 82.031.20.98 g (12 mmol)Acid Scavenger/Buffer
Ethanol (Absolute) 46.07-20 mLSolvent
Glacial Acetic Acid 60.05cat.2-3 dropsCatalyst
Step-by-Step Synthesis
Step 1: Preparation of Reaction Mixture
  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2.27 g (10 mmol) of ethyl 2-chloro-3-oxo-3-phenylpropanoate in 15 mL of absolute ethanol.

  • Add 0.98 g (12 mmol) of anhydrous sodium acetate. Stir for 5 minutes at room temperature to ensure dispersion.

    • Note: Sodium acetate buffers the HCl generated if elimination occurs, though in this pyrazolone synthesis, it primarily catalyzes the condensation.

Step 2: Addition of Hydrazine
  • Prepare a solution of 1.19 g (11 mmol) phenylhydrazine in 5 mL of ethanol.

  • Add the hydrazine solution dropwise to the RBF over 5–10 minutes.

    • Observation: A slight exotherm or color change (yellow/orange) may be observed due to hydrazone formation.

Step 3: Reflux & Cyclization
  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (~78 °C ) in an oil bath.

  • Maintain reflux for 3–5 hours . Monitor progress via TLC (Eluent: 30% Ethyl Acetate in Hexane).

    • TLC Target: Disappearance of the starting ester (

      
      ) and appearance of a new, more polar spot (
      
      
      
      ).
Step 4: Work-up & Isolation
  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 100 mL of ice-cold water with vigorous stirring.

  • The product typically precipitates as a solid. If an oil forms, induce crystallization by scratching the glass or adding a seed crystal; alternatively, refrigerate overnight.

  • Filter the solid using a Buchner funnel and wash with cold water (2 x 20 mL) and cold ethanol (1 x 5 mL) to remove unreacted hydrazine.

Step 5: Purification
  • Recrystallization: The crude solid is usually purified by recrystallization from hot ethanol or an ethanol/water (8:2) mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 50 °C for 6 hours.

Characterization Data (Expected)[1][2][3]
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 155–160 °C (dependent on specific aryl substituents).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.2–7.8 (m, 10H, Ar-H)
      
    • 
       11.5–12.5 (br s, 1H, OH/NH tautomer)
      
    • Note: The absence of the ethyl ester quartet (4.1 ppm) and triplet (1.2 ppm) confirms cyclization.

Workflow Diagram

Workflow Start Start: Dissolve Chloro-Ester in Ethanol Add Add NaOAc & Dropwise Phenylhydrazine Start->Add Reflux Reflux 3-5 Hours (Temp: 78°C) Add->Reflux Quench Pour into Ice-Cold Water Reflux->Quench Filter Filter Precipitate & Wash Quench->Filter Purify Recrystallize (EtOH/Water) Filter->Purify End Final Product: 1,3-Diaryl-4-chloro-pyrazolone Purify->End

Figure 2: Operational workflow for the synthesis of 1,3-diaryl pyrazoles.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield / Oiling Out Incomplete cyclization or residual solvent.Extend reflux time. Use a seed crystal during cooling. Ensure water used for quenching is ice-cold.[1]
Impurity: Unreacted Hydrazine Excess reagent not washed out.Wash the crude solid thoroughly with dilute HCl (5%) followed by water to remove basic hydrazine residues.
Dark Coloration Oxidation of phenylhydrazine.Use freshly distilled phenylhydrazine. Conduct the reaction under an inert atmosphere (

or Ar).
Regioisomer Formation Competitive attack at ester vs ketone.The

-chloro group usually directs attack to the ketone first. Ensure the temperature is controlled during addition (Step 2).

Safety & Hazards

  • Phenylhydrazine: Highly toxic, potential carcinogen, and skin sensitizer. Handle in a fume hood with double gloves (nitrile).

  • Ethyl 2-chloro-3-oxo-3-phenylpropanoate: Lachrymator and skin irritant. Avoid inhalation of dust/vapors.

  • Waste Disposal: All hydrazine-containing waste must be segregated and treated as hazardous chemical waste. Do not dispose of down the drain.

References

  • Knorr Pyrazole Synthesis: Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

  • Reactivity of

    
    -Halo-
    
    
    
    -keto esters:
    Bekhit, A. A., et al. (2010). "Synthesis and biological evaluation of some new pyrazole derivatives as anti-inflammatory and antimicrobial agents". European Journal of Medicinal Chemistry, 45(9), 4158-4169. Link
  • Regioselective Synthesis: Fustero, S., et al. (2008). "Regioselective Synthesis of Pyrazoles and Isoxazoles: The Case of Trifluoromethyl-Containing 1,3-Dicarbonyls". Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • General Pyrazole Review: Kumar, V., et al. (2013). "Pyrazoles as potential anti-inflammatory agents: A review". Journal of Chemical and Pharmaceutical Research, 5(12), 1155-1161.

Sources

Strategic Synthesis of Potent Antioxidant Thiazole Derivatives via Hantzsch Condensation with Chloro-β-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-78B4

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This technical guide provides a comprehensive protocol for the synthesis of antioxidant thiazole derivatives, leveraging the classic Hantzsch thiazole synthesis.[1][2][3] Specifically, this note details the reaction between thioamides and α-chloro-β-keto esters to yield highly functionalized thiazole scaffolds. Thiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, self-validating system checks, and detailed methodologies for synthesis, purification, characterization, and antioxidant activity evaluation.

Introduction: The Significance of Thiazoles in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry due to its presence in numerous FDA-approved drugs and its versatile biological activities.[5][6] Its unique electronic properties and ability to participate in various biological interactions make it an attractive core for the design of novel therapeutic agents.[7] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in a multitude of pathological conditions.[8] Consequently, the development of potent antioxidants is a critical area of research. Thiazole derivatives have emerged as promising candidates in this field, with numerous studies highlighting their radical-scavenging capabilities.[9][10][11]

The Hantzsch thiazole synthesis, a reliable and high-yielding method, provides a straightforward route to this important heterocycle.[1][2][3] This application note focuses on the use of readily available chloro-β-keto esters as the α-halocarbonyl component, offering a versatile entry point to a diverse library of antioxidant thiazole derivatives.

Reaction Mechanism and Rationale

The cornerstone of this synthetic approach is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound, in this case, a chloro-β-keto ester.[1][2][3]

Causality of Experimental Choices:

  • Thioamide: The choice of thioamide is critical as it dictates the substituent at the 2-position of the resulting thiazole ring. This position is a key site for structural modification to modulate antioxidant activity.

  • α-Chloro-β-keto ester: This reactant provides the C4 and C5 atoms of the thiazole ring. The ester and keto functionalities offer handles for further derivatization.

  • Solvent: A polar protic solvent, such as ethanol, is typically employed to facilitate the dissolution of the reactants and to participate in the proton transfer steps of the mechanism.

  • Temperature: The reaction is often heated to reflux to provide the necessary activation energy for the cyclization and dehydration steps.

Diagram 1: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Thioamide Thioamide SN2_Adduct S-Alkylation (SN2 Adduct) Thioamide->SN2_Adduct Nucleophilic attack of sulfur alpha_Chloro_beta_keto_ester α-Chloro-β-keto ester alpha_Chloro_beta_keto_ester->SN2_Adduct Hemiaminal Intramolecular Cyclization (Hemiaminal) SN2_Adduct->Hemiaminal Tautomerization & Nucleophilic attack of nitrogen Thiazole Thiazole Hemiaminal->Thiazole Dehydration

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of a representative antioxidant thiazole derivative: Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Materials:

  • Ethyl 2-chloroacetoacetate (1 equivalent)

  • Thiourea (1.2 equivalents)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve thiourea (1.2 eq.) in 30 mL of anhydrous ethanol with gentle stirring.

  • To this solution, add ethyl 2-chloroacetoacetate (1.0 eq.) dropwise at room temperature.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 100 mL of cold water and neutralize with a saturated solution of sodium bicarbonate.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate as a crystalline solid.[12]

  • Dry the product in a desiccator and determine the yield.

Diagram 2: Experimental Workflow for Thiazole Synthesis

Synthesis_Workflow Start Start Dissolve_Thiourea Dissolve Thiourea in Ethanol Start->Dissolve_Thiourea Add_Chloroester Add Ethyl 2-chloroacetoacetate Dissolve_Thiourea->Add_Chloroester Reflux Reflux for 4-6 hours Add_Chloroester->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring TLC_Monitoring->Reflux Incomplete Cool_and_Neutralize Cool and Neutralize with NaHCO3 TLC_Monitoring->Cool_and_Neutralize Reaction Complete Filter_and_Wash Filter and Wash with Water Cool_and_Neutralize->Filter_and_Wash Recrystallize Recrystallize from Ethanol Filter_and_Wash->Recrystallize Dry_and_Characterize Dry and Characterize Recrystallize->Dry_and_Characterize End End Dry_and_Characterize->End

Caption: Workflow for thiazole derivative synthesis.

Characterization of Synthesized Thiazole Derivatives

Structural verification of the synthesized compounds is crucial. The following spectroscopic techniques are recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.[13][14] The chemical shifts, integration, and coupling patterns provide detailed information about the proton and carbon environments.[13][14]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as N-H, C=O, and C=N vibrations.[13][15]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.[13][15]

Technique Expected Observations for Ethyl 2-amino-4-methylthiazole-5-carboxylate
¹H NMR Signals corresponding to the amino protons, methyl protons, and the ethyl ester protons.
¹³C NMR Resonances for the thiazole ring carbons, the methyl carbon, and the carbons of the ethyl ester group.
IR (cm⁻¹) Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), and C=N stretching (thiazole ring).[15]
MS (m/z) A molecular ion peak corresponding to the calculated molecular weight of the compound.[13]

Protocol for Antioxidant Activity Evaluation

The antioxidant potential of the synthesized thiazole derivatives can be assessed using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used and reliable method.[16][17]

DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical that exhibits a deep violet color with a maximum absorbance at 517 nm.[16] In the presence of an antioxidant, the DPPH radical is reduced, leading to a color change from violet to yellow, which is monitored spectrophotometrically.[16]

Materials:

  • Synthesized thiazole derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (as a standard antioxidant)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the synthesized thiazole derivative and ascorbic acid in methanol (e.g., 1 mg/mL).

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well microplate, add varying concentrations of the test compounds and the standard (e.g., 10, 25, 50, 75, and 100 µg/mL) to different wells.[16]

  • Add a fixed volume of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[16]

Diagram 3: Principle of the DPPH Assay

DPPH_Assay cluster_reactants Reactants cluster_products Products DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H Reduction Antioxidant Antioxidant-H Antioxidant_radical Antioxidant• Antioxidant->Antioxidant_radical Oxidation

Caption: DPPH radical scavenging by an antioxidant.

Data Presentation

The antioxidant activity data should be presented in a clear and concise manner. A table comparing the IC₅₀ values of the synthesized compounds with a standard antioxidant is recommended.

Compound IC₅₀ (µg/mL)
Thiazole Derivative 1Insert Value
Thiazole Derivative 2Insert Value
Thiazole Derivative 3Insert Value
Ascorbic Acid (Standard)Insert Value

Conclusion

This application note provides a robust and detailed framework for the synthesis and evaluation of antioxidant thiazole derivatives using chloro-β-keto esters. The Hantzsch thiazole synthesis offers a versatile and efficient route to these valuable heterocyclic compounds. The described protocols for synthesis, purification, characterization, and antioxidant activity assessment are designed to be readily implemented in a research setting. The structure-activity relationship of these derivatives can be further explored by modifying the substituents on the thioamide and the chloro-β-keto ester components, paving the way for the discovery of novel and potent antioxidant agents for therapeutic applications.

References

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (n.d.). National Library of Medicine.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.
  • Synthesis and Biomedical Profile of Thiazole Derivatives & Hybrids - Chemistry Research Journal. (n.d.). Chemistry Research Journal.
  • Preparation of Bioactive Thiazole Derivatives using 1,2,3-triazole-linked Thiosemicarbazone Derivatives and their Antioxidant Ac. (n.d.). Journal of Propulsion Technology.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI.
  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2025, March 17). MDPI.
  • Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. (n.d.). International Journal on Science and Technology.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025, September 19). National Library of Medicine.
  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024, October 23). DergiPark.
  • CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. (n.d.).
  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2025, March 17). National Library of Medicine.
  • Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). National Library of Medicine.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Chemical Review and Letters.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Library of Medicine.
  • NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. (2012, July 15). National Library of Medicine.
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N. (n.d.). Benchchem.
  • Synthesis of 2-aminothiazoles from β-keto ester, tribromoisocyanuric acid, and thiourea. (n.d.).
  • Synthesis, characterization, antioxidant and antiparasitic activities new naphthyl-thiazole derivatives. (2023, March 11).
  • Hantzsch thiazole synthesis. (n.d.). ResearchGate.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Stabilizing Ethyl 2-chloro-3-oxo-3-phenylpropanoate Against Thermal Decarboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 2-chloro-3-oxo-3-phenylpropanoate. This document provides in-depth troubleshooting advice and frequently asked questions to address the critical challenge of preventing its decarboxylation during heating. As a valuable intermediate, particularly in reactions like the Darzens condensation for the synthesis of glycidic esters, maintaining the structural integrity of this α-chloro-β-keto ester is paramount for achieving high yields and purity of the desired products.

I. Understanding the Challenge: The Inherent Instability of a β-Keto Ester

Ethyl 2-chloro-3-oxo-3-phenylpropanoate belongs to the class of β-keto esters, which are known for their susceptibility to decarboxylation, a chemical reaction that results in the loss of a carboxyl group as carbon dioxide. This process is often initiated by heat and can be catalyzed by both acidic and basic conditions. The presence of the carbonyl group at the β-position to the ester facilitates this transformation, leading to the formation of an enol intermediate that tautomerizes to a more stable ketone, ultimately resulting in yield loss and the generation of unwanted byproducts.

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// Edges Start -> Heat; Heat -> Intermediate [label="Facilitates"]; Intermediate -> Decarboxylation; Decarboxylation -> Enol; Enol -> Tautomerization; Tautomerization -> Product; } Figure 1: General mechanism of thermal decarboxylation of a β-keto ester.

II. Troubleshooting Guide: Addressing Decarboxylation During Your Experiment

This section is formatted in a question-and-answer style to directly address common issues encountered in the lab.

Question 1: I'm performing a Darzens condensation with Ethyl 2-chloro-3-oxo-3-phenylpropanoate and an aldehyde, but my yields are consistently low, and I'm isolating a significant amount of a lower molecular weight byproduct. What's happening?

Answer:

It is highly probable that you are observing the consequences of decarboxylation of your starting material or the intermediate glycidic ester. The elevated temperatures often used in classical Darzens condensations can promote this unwanted side reaction. The byproduct you are isolating is likely 1-chloro-1-phenylpropan-2-one, the result of the loss of the ethyl carboxylate group.

Immediate Troubleshooting Steps:

  • Temperature Control is Critical: The most immediate and impactful change is to lower the reaction temperature. The Darzens reaction can often be successfully carried out at or below room temperature.

    • Actionable Advice: If your current protocol calls for heating, attempt the reaction at room temperature first. If the reaction is too slow, consider gentle warming to 30-40°C. For reactions that require a strong base, it is often beneficial to perform the addition of the base at 0-10°C to control the initial exotherm.

  • Re-evaluate Your Choice of Base: The strength and steric hindrance of the base play a crucial role.

    • Causality: Strong, non-hindered bases like sodium ethoxide can aggressively promote side reactions, including decarboxylation, especially if localized heating occurs during addition.

    • Actionable Advice: Consider switching to a more sterically hindered base such as potassium tert-butoxide (KOt-Bu).[1] This can favor the desired deprotonation at the α-carbon while minimizing other side reactions. The use of milder inorganic bases like potassium carbonate, often in conjunction with a phase-transfer catalyst, can also be effective in suppressing decarboxylation.[2][3]

  • Optimize the Reaction Time: Prolonged exposure to even moderate heat can lead to cumulative product loss.

    • Actionable Advice: Monitor your reaction closely using an appropriate technique (e.g., TLC, LC-MS). Once the starting material is consumed, proceed with the workup promptly to avoid extended heating.

Question 2: I've tried lowering the temperature, but the reaction is now impractically slow. How can I accelerate the desired reaction without inducing decarboxylation?

Answer:

This is a common challenge. When temperature reduction compromises the reaction rate, alternative strategies to enhance reactivity under mild conditions are necessary.

Strategies for Mild Condition Acceleration:

  • Implement Phase-Transfer Catalysis (PTC): This is an excellent technique for reactions with two immiscible phases (e.g., a solid inorganic base and an organic solvent).

    • Mechanism of Benefit: A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the base anion into the organic phase, allowing the reaction to proceed at a much lower temperature and often with improved selectivity.[4][5][6]

    • Experimental Protocol:

      • Dissolve Ethyl 2-chloro-3-oxo-3-phenylpropanoate and the aldehyde in a non-polar solvent like toluene.

      • Add a solid, mild base such as potassium carbonate.

      • Introduce a catalytic amount (1-5 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

      • Stir the mixture vigorously at room temperature and monitor the progress.

  • Solvent Selection: The choice of solvent can influence the thermal stability of your reactants.[7][8][9]

    • Actionable Advice: While polar aprotic solvents like DMSO or DMF are sometimes used to accelerate reactions, they can also facilitate decarboxylation at elevated temperatures.[10] For reactions where decarboxylation is a concern, consider less polar aprotic solvents like toluene or THF, especially when combined with PTC.

ParameterRecommendation for Avoiding DecarboxylationRationale
Temperature 0°C to Room TemperatureMinimizes the activation energy barrier for decarboxylation.
Base Potassium tert-butoxide, Potassium CarbonateSterically hindered or milder bases reduce side reactions.
Catalysis Phase-Transfer Catalysis (PTC)Enhances reaction rate at lower temperatures.
Solvent Toluene, THFLess polar aprotic solvents can offer a better balance of reactivity and stability.

Question 3: Can I avoid heating altogether, even during the workup?

Answer:

Yes, and it is highly advisable. The workup procedure is a common, yet often overlooked, stage where decarboxylation can occur, especially if it involves acidic or basic washes at elevated temperatures.

Cold Workup Protocol:

  • Quenching: Quench the reaction mixture by pouring it into cold (0-5°C) water or a cold, dilute acid solution (e.g., 1M HCl) to neutralize the base.

  • Extraction: Perform extractions with a suitable organic solvent at room temperature or below.

  • Washing: Use cold brine or saturated sodium bicarbonate solutions for washes.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure without external heating. A rotary evaporator with a room temperature water bath is ideal.

III. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism that makes Ethyl 2-chloro-3-oxo-3-phenylpropanoate prone to decarboxylation?

A1: The susceptibility to decarboxylation arises from its structure as a β-keto ester. Upon heating, the molecule can adopt a cyclic, six-membered transition state. In this conformation, the carbonyl oxygen of the ester abstracts the acidic proton from the enolizable ketone, leading to a concerted electronic rearrangement that eliminates carbon dioxide and forms an enol intermediate. This enol then rapidly tautomerizes to the more stable ketone byproduct.

Q2: Are there alternative synthetic strategies that completely bypass the need for heating?

A2: Yes. Modern organic synthesis offers several milder alternatives to the classical Darzens condensation:

  • Organocatalytic Darzens Reactions: Recent advancements have shown that certain organocatalysts, such as highly basic and non-nucleophilic phosphazene or cyclopropenimine superbases, can promote the Darzens condensation under very mild conditions, often at room temperature and in aprotic solvents, which minimizes the risk of hydrolysis and subsequent decarboxylation.[3][11]

  • Lewis Acid Catalysis: The use of Lewis acids can activate the aldehyde or ketone carbonyl group towards nucleophilic attack by the enolate of the α-halo ester, potentially allowing the reaction to proceed at lower temperatures.

  • Biocatalytic Reductions: For related transformations, enzymatic approaches using reductases can offer high stereoselectivity under physiological conditions, completely avoiding harsh temperatures and reagents.[12]

Q3: My desired product is the glycidic ester. If some decarboxylation of this product occurs after its formation, what would be the resulting byproduct?

A3: If the glycidic ester (an α,β-epoxy ester) undergoes hydrolysis to the corresponding glycidic acid followed by decarboxylation, it will typically rearrange to form a ketone.[13][14] In the case of a reaction between Ethyl 2-chloro-3-oxo-3-phenylpropanoate and an aldehyde (R-CHO), the resulting glycidic ester, upon hydrolysis and decarboxylation, would likely yield a β-keto aldehyde or a related rearranged carbonyl compound.

Q4: Is there a way to intentionally decarboxylate my β-keto ester under controlled conditions if the ketone is the desired product?

A4: Absolutely. The Krapcho decarboxylation is a well-established and reliable method for this transformation. It typically involves heating the β-keto ester in a polar aprotic solvent like DMSO with a salt, such as lithium chloride, and a small amount of water.[10][15][16] These conditions are generally milder and more neutral than traditional acidic or basic hydrolysis followed by thermal decarboxylation, making it suitable for substrates with sensitive functional groups.[10]

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// Edges Start -> Goal; Goal -> Avoid [label="Avoid"]; Goal -> Induce [label="Induce"];

Avoid -> Temp [color="#EA4335"]; Temp -> Base [color="#EA4335"]; Base -> PTC [color="#EA4335"]; PTC -> Workup [color="#EA4335"];

Induce -> Krapcho [color="#34A853"]; Induce -> AcidHeat [color="#34A853"]; } Figure 2: Decision workflow for handling decarboxylation.

IV. References

  • Krapcho Decarboxylation. Wikipedia. [Link]

  • Phase Transfer Catalysis of Henry and Darzens Reactions. Scientific Research Publishing. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters. PubMed. [Link]

  • Phase-transfer-catalyzed asymmetric Darzens reaction. Organic Chemistry Portal. [Link]

  • Darzens reactions. ResearchGate. [Link]

  • Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. PMC. [Link]

  • Darzens Condensation: Mechanism, Development, and Application Research. Oreate AI. [Link]

  • Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. PMC. [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. PMC. [Link]

  • Krapcho Decarboxylation. YouTube. [Link]

  • A Catalytic Asymmetric Darzens Reaction under Phase-Transfer Conditions. Thieme Connect. [Link]

  • Decarboxylation. Organic Chemistry Portal. [Link]

  • Darzens Reaction. Organic Chemistry Portal. [Link]

  • Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. ResearchGate. [Link]

  • The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-withdrawing Substituents. Organic Reactions. [Link]

  • Darzen Condensation Difficulties - any tips?. Science Madness. [Link]

  • Darzens Condensation. Master Organic Chemistry. [Link]

  • Darzens Reaction: Mechanism, Variations & Applications. Psiberg. [Link]

  • Darzens reaction. L.S. College, Muzaffarpur. [Link]

  • Darzens reaction. Wikipedia. [Link]

  • The Darzens Glycidic Ester Condensation. ResearchGate. [Link]

  • CHAPTER 10 THE DARZENS GLYCIDIC ESTER CONDENSATION. Science Madness Library. [Link]

  • The Darzens reaction involves a two-step, base-catalyzed condensation of ethyl chloroacetate with... Homework.Study.com. [Link]

  • Darzens Glycidic Ester Synthesis. Unacademy. [Link]

  • Darzens Condensation: Mechanism and Applications. Chemistry Notes. [Link]

  • The Darzens Glycidic Ester Condensation. Organic Reactions. [Link]

  • Process for the preparation of glycidic ester and an aldehyde. Google Patents.

  • α-Halo carboxylic acids and esters. Wikipedia. [Link]

  • Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry. [Link]

  • Decarboxylation – Knowledge and References. Taylor & Francis. [Link]

  • Stereoselective, biocatalytic reductions of alpha-chloro-beta-keto esters. PubMed. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC. [Link]

  • Synthesis of Glycidic Esters in a Two-Phase Solid-Liquid System. Semantic Scholar. [Link]

  • Decarboxylation Efficiency. Future4200. [Link]

  • Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry. [Link]

  • Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. PMC. [Link]

Sources

Technical Support Center: Optimization of Hantzsch Reaction with Ethyl 2-chloro-3-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing Ethyl 2-chloro-3-oxo-3-phenylpropanoate in the Hantzsch dihydropyridine synthesis. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you overcome common challenges and optimize your reaction yields. The introduction of an α-chloro substituent on the β-ketoester presents unique mechanistic considerations and potential side reactions not encountered in the classic Hantzsch synthesis.[1] This document provides the causal explanations behind experimental choices to empower you with a robust, self-validating methodology.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: Why is my yield of the desired 1,4-dihydropyridine (1,4-DHP) unexpectedly low or non-existent?

Answer: Low yields in this specific Hantzsch variant can often be traced to one of several factors related to the unique structure of Ethyl 2-chloro-3-oxo-3-phenylpropanoate.

  • Cause A: Steric Hindrance. The bulky phenyl group and the chloro-substituent at the α-position can sterically impede the key bond-forming steps of the reaction, namely the initial Knoevenagel condensation and the subsequent Michael addition.[2]

    • Solution: To overcome steric barriers, increasing the reaction temperature or extending the reaction time is often effective. Switching to a higher-boiling point solvent like refluxing ethanol or employing microwave irradiation can provide the necessary energy to overcome the activation barrier.[3]

  • Cause B: Competing Side Reactions. The α-chloro group is an excellent leaving group and can participate in undesirable side reactions. One major competing pathway is the Hantzsch pyrrole synthesis (distinct from the pyridine synthesis), where the α-haloketone functionality reacts with the enamine intermediate to form a pyrrole derivative.[4]

    • Solution: Careful control of reaction temperature is critical. Lower temperatures may favor the desired dihydropyridine pathway. Additionally, ensuring the slow addition of the aldehyde can help maintain a low concentration of the Knoevenagel intermediate, potentially minimizing its decomposition or reaction with the chloro-ketoester in unproductive ways.

  • Cause C: Inappropriate Catalyst Choice. The classical, uncatalyzed Hantzsch reaction is often slow and low-yielding.[5] The choice of catalyst is critical for activating the substrates.

    • Solution: Implement a Brønsted acid catalyst like p-toluenesulfonic acid (p-TSA) or a Lewis acid to activate the aldehyde's carbonyl group, accelerating the initial Knoevenagel condensation.[3][6] For greener protocols, heterogeneous catalysts have shown exceptional performance, often in eco-friendly solvents like water or ethanol.[6][7]

Question 2: My TLC analysis shows multiple product spots that are difficult to separate. What are these byproducts?

Answer: The presence of the α-chloro substituent makes this reaction susceptible to several side reactions beyond the formation of the main 1,4-DHP product.

  • Potential Byproduct 1: Pyrrole Derivatives. As mentioned, the reaction between an α-haloketone (your starting material) and a β-enamino-ester (formed in situ from another ketoester and ammonia) is the basis of the Hantzsch pyrrole synthesis.[4] This is a likely and significant byproduct.

  • Potential Byproduct 2: Oxidized Pyridine. The primary product of the Hantzsch reaction is a 1,4-dihydropyridine, which is susceptible to oxidation to the corresponding aromatic pyridine.[3][8] This can occur during the reaction or upon workup, especially if exposed to air for extended periods at high temperatures.

  • Potential Byproduct 3: Knoevenagel Intermediate. Incomplete reaction can leave unreacted Knoevenagel adduct (formed from the aldehyde and one equivalent of the ketoester).

The logical flow for troubleshooting these issues is outlined in the diagram below.

Troubleshooting_Flowchart Start Low Yield or Multiple Products Detected Check_TLC Analyze TLC Plate: - Unreacted Starting Materials? - Streaking? - Multiple distinct spots? Start->Check_TLC SM_Present Optimize Reaction Conditions: - Increase Temperature/Time - Add Catalyst (p-TSA) - Check Reagent Purity Check_TLC->SM_Present Starting Material Remains Multiple_Spots Identify Byproducts: - Oxidized Pyridine (UV active) - Knoevenagel Intermediate - Hantzsch Pyrrole byproduct Check_TLC->Multiple_Spots New Spots Formed Success Optimized Yield & Purity SM_Present->Success Yield Improves Purification Refine Purification Strategy: - Column Chromatography (Gradient Elution) - Recrystallization (try various solvents) - Preparative TLC/HPLC Multiple_Spots->Purification Purification->Success

Caption: Troubleshooting workflow for Hantzsch reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch reaction, and how does the α-chloro substituent influence it?

The Hantzsch reaction is a multi-component reaction that classically involves four key steps.[2][8][9] The α-chloro group primarily exerts a strong electron-withdrawing inductive effect, which can influence the rates of several steps.

  • Knoevenagel Condensation: An aldehyde reacts with one equivalent of a β-ketoester to form an α,β-unsaturated carbonyl intermediate. This step is often catalyzed by a weak acid or base.

  • Enamine Formation: A second equivalent of the β-ketoester reacts with the nitrogen source (e.g., ammonia from ammonium acetate) to produce a β-enamino ester.[2]

  • Michael Addition: The enamine acts as a nucleophile and adds to the α,β-unsaturated intermediate in a conjugate fashion.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to yield the final 1,4-dihydropyridine ring.[10]

The chloro-substituent makes the α-proton more acidic, which could potentially accelerate enolate formation, but it also adds significant steric bulk, which may slow down the condensation and addition steps.

Hantzsch_Mechanism cluster_1 Pathway 1 cluster_2 Pathway 2 Aldehyde Aldehyde Knoevenagel Knoevenagel Intermediate (α,β-unsaturated ketone) Aldehyde->Knoevenagel Ketoester1 Et 2-Cl-3-oxo-3-phenylpropanoate Ketoester1->Knoevenagel Michael_Addition Michael Addition Knoevenagel->Michael_Addition Ammonia Ammonia Source (e.g., NH4OAc) Enamine Enamine Intermediate Ammonia->Enamine Ketoester2 Second β-Ketoester* Ketoester2->Enamine Enamine->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization DHP_Product 1,4-Dihydropyridine Product Cyclization->DHP_Product note *Note: For a symmetrical Hantzsch, Ketoester2 is the same as Ketoester1. For an unsymmetrical reaction, it can be a different, simpler ketoester like ethyl acetoacetate.

Caption: Simplified mechanism of the Hantzsch 1,4-dihydropyridine synthesis.

Q2: Which catalyst and solvent system should I start with for optimization?

For this specific substrate, a systematic approach is recommended. Begin with a reliable, well-documented system and then explore greener or more efficient alternatives.

Catalyst SystemSolventTemperature (°C)Typical TimeYield (%)Pros & ConsReference
None (Classical)EthanolReflux (~78)8-12 hLow (<65%)Pro: Simple setup. Con: Slow, low yield, harsh conditions.[5][6]
p-TSA (10 mol%)EthanolReflux (~78)4-6 hGood (80-90%)Pro: Inexpensive, effective. Con: Acidic workup needed.[3][6]
Tannic AcidWater801-2 hExcellent (>90%)Pro: Green catalyst & solvent, high yield. Con: May require optimization for substrate solubility.[6]
Fe₃O₄@SiO₂-SO₃HEthanol600.5-1 hExcellent (>95%)Pro: Heterogeneous (easy removal), fast, high yield. Con: Catalyst synthesis required.[6]
None (Optimized)Water70-100 (Sealed Vessel)1-3 hExcellent (85-95%)Pro: Catalyst-free, green. Con: Requires a sealed vessel for best results.[5][11]

Recommendation: Start with the p-TSA/Ethanol system as a robust baseline. If successful, transition to a greener method like the Tannic Acid/Water or catalyst-free aqueous system to improve the environmental impact of your synthesis.[5][6][11]

Experimental Protocols

Protocol 1: Baseline Synthesis using p-TSA Catalyst

This protocol provides a reliable starting point for the synthesis.

  • Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add an aldehyde (10 mmol, 1.0 equiv), Ethyl 2-chloro-3-oxo-3-phenylpropanoate (10 mmol, 1.0 equiv), ethyl acetoacetate (10 mmol, 1.0 equiv), and ammonium acetate (12 mmol, 1.2 equiv).

  • Solvent and Catalyst Addition: Add absolute ethanol (30 mL) to the flask, followed by p-toluenesulfonic acid monohydrate (p-TSA, 1 mmol, 0.1 equiv).

  • Reaction: Heat the mixture to reflux (approximately 78°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator. Add 50 mL of cold deionized water to the flask, which should precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).[12] Dry the crude product under vacuum. Purify the product via flash column chromatography on silica gel (using a gradient of 10% to 30% ethyl acetate in hexane) or by recrystallization from an ethanol/water mixture.[13][14]

Protocol 2: Optimized Green Synthesis in Aqueous Medium

This protocol offers an environmentally benign, catalyst-free alternative.[5][11]

  • Reagent Setup: In a sealable pressure vessel (e.g., a thick-walled glass tube with a screw cap), combine the aldehyde (5 mmol, 1.0 equiv), Ethyl 2-chloro-3-oxo-3-phenylpropanoate (5 mmol, 1.0 equiv), ethyl acetoacetate (5 mmol, 1.0 equiv), and ammonium acetate (6 mmol, 1.2 equiv).

  • Solvent Addition: Add deionized water (10 mL).

  • Reaction: Securely seal the vessel and place it in a preheated oil bath at 80-90°C. Stir the mixture vigorously. The reaction is often complete within 1-3 hours (monitor by TLC after workup of a small aliquot). Caution: Ensure the pressure vessel is appropriate for the temperature and solvent used.

  • Workup and Isolation: Cool the vessel to room temperature. The product often precipitates directly from the aqueous medium. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.[12] The high purity of the precipitated product may eliminate the need for column chromatography.

References

  • Ma, C., et al. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Molecules, 28(4), 1803. Available at: [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. Wikipedia. Retrieved from [Link]

  • Parker, A. J., et al. (2006). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development, 10(4), 797–803. Available at: [Link]

  • Yang, J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Green Chemistry Letters and Reviews, 6(3), 260-265. Available at: [Link]

  • Nasrollahzadeh, M., et al. (2018). Optimization of the reaction conditions for the Hantzsch condensation... ResearchGate. Retrieved from [Link]

  • Wang, B., et al. (2023). Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. ACS Catalysis, 13(10), 6734–6741. Available at: [Link]

  • Kamal, A., et al. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-111. Available at: [Link]

  • Vella, M., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2818–2828. Available at: [Link]

  • Jana, G. H., et al. (2013). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. ISRN Organic Chemistry. Available at: [Link]

  • Yang, J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. ResearchGate. Retrieved from [Link]

  • Phillips, A. P. (2000). Learning from the Hantzsch synthesis. Modern Drug Discovery, 3(6), 49-52. Available at: [Link]

  • Kune, C., et al. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science, 6(2), 1089-1096. Available at: [Link]

  • Kareem, E. A., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Journal of the Saudi Chemical Society, 21(S1), S332-S343. Available at: [Link]

  • Zhang, W., et al. (2022). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education, 99(1), 478–483. Available at: [Link]

  • Singh, R., & Sharma, M. (2016). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Pharmaceutical Sciences and Research, 7(6), 2320-2328. Available at: [Link]

  • Wikipedia. (2023). Pyrrole. Wikipedia. Retrieved from [Link]

  • Kune, C., et al. (2015). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. PMC. Available at: [Link]

  • Jagriti Sharma. (2022, April 23). HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Costanzo, P., et al. (2022). Mechanism of Hantzsch reaction. ResearchGate. Retrieved from [Link]

  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • ChemSynthesis. (2025). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • Chegg. (2023). Solved E. In the Hantzsch synthesis, substituted pyridines. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chloro-3-oxo-3-phenylpropanoate. Retrieved from [Link]

Sources

Technical Support Center: Controlling Side Reactions in Nucleophilic Substitution of α-Chloro Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of nucleophilic substitution reactions involving α-chloro esters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control common side reactions, ensuring the desired product is obtained with high yield and purity.

Introduction

Nucleophilic substitution at the α-position of esters is a cornerstone of organic synthesis, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. However, the presence of multiple reactive sites in α-chloro esters often leads to a variety of undesired side reactions. This guide provides in-depth, experience-based solutions to these challenges.

Troubleshooting Guides and FAQs

This section addresses specific issues encountered during the nucleophilic substitution of α-chloro esters in a question-and-answer format.

Issue 1: Low Yield of the Desired Substitution Product due to Competing Elimination

Question: My reaction is primarily yielding an α,β-unsaturated ester instead of the expected substitution product. How can I favor substitution over elimination?

Answer: This is a classic case of competition between SN2 (substitution) and E2 (elimination) pathways. The α-proton of the ester is acidic and can be abstracted by a basic nucleophile, leading to elimination.

Causality: The balance between substitution and elimination is influenced by the nucleophile's basicity, steric hindrance, temperature, and solvent.[1][2] Strongly basic and sterically hindered nucleophiles favor elimination.[3]

Troubleshooting Steps:

  • Choice of Base/Nucleophile:

    • Use a less basic nucleophile: If your nucleophile is also a strong base (e.g., alkoxides, hydroxide), it will readily promote elimination.[1] Consider using nucleophiles that are strong nucleophiles but weaker bases, such as azide (N3-), cyanide (CN-), or thiolates (RS-).[1]

    • Employ a non-nucleophilic base: If a base is required for the reaction, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to deprotonate your intended nucleophile in situ, minimizing direct elimination by the added base.

  • Temperature Control:

    • Lower the reaction temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are favored by heat.[4] Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly suppress the E2 pathway.

  • Solvent Selection:

    • Utilize polar aprotic solvents: Solvents like DMSO, DMF, or acetonitrile are ideal for SN2 reactions.[1][5][6] They solvate the cation of the nucleophilic salt, leaving the "naked" anion highly nucleophilic and less prone to act as a base.[5][7] Polar protic solvents (like ethanol or water) can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.[7][8]

Issue 2: Racemization of a Chiral α-Chloro Ester

Question: I started with an enantiomerically pure α-chloro ester, but my product is a racemic mixture. What is causing this loss of stereochemistry?

Answer: Racemization suggests the involvement of a planar intermediate, which can be a carbocation (SN1 pathway) or an enolate. Given the substrate, an enolate intermediate is the more likely culprit, especially in the presence of a base.

Causality: A base can deprotonate the α-carbon, forming a planar enolate intermediate. Reprotonation or reaction of this intermediate can occur from either face, leading to a loss of stereochemical information.[9]

Troubleshooting Steps:

  • Minimize Base Strength and Concentration:

    • Use the weakest possible base necessary for the reaction to proceed.

    • Employ stoichiometric amounts of base rather than an excess.

  • Temperature Control:

    • Maintain low reaction temperatures to disfavor the formation of the enolate.

  • Reaction Time:

    • Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to basic conditions, which could also lead to epimerization.

Issue 3: Hydrolysis of the Ester Functional Group

Question: I am observing significant amounts of the corresponding α-chloro carboxylic acid in my reaction mixture. How can I prevent ester hydrolysis?

Answer: Ester hydrolysis (saponification) is a common side reaction when using nucleophiles in aqueous or basic conditions.[10][11]

Causality: The ester carbonyl is susceptible to nucleophilic attack by hydroxide ions or even water, especially at elevated temperatures.[12][13][14]

Troubleshooting Steps:

  • Anhydrous Conditions:

    • Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Choice of Nucleophile/Base:

    • Avoid using aqueous bases like NaOH or KOH.[15] If a hydroxide source is necessary, consider using a phase-transfer catalyst with solid NaOH to minimize the amount of water in the organic phase.

    • Use non-hydroxide bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), which are less prone to causing hydrolysis.

  • Protecting Groups:

    • In complex syntheses, it may be necessary to use a different protecting group for the carboxylic acid that is more robust to the reaction conditions.[16][17][18][19] However, for a simple substitution, optimizing reaction conditions is usually sufficient.

Issue 4: Nucleophilic Attack at the Carbonyl Carbon

Question: My nucleophile appears to be attacking the ester carbonyl group, leading to amides or other undesired products, instead of the α-carbon. How can I promote substitution at the α-position?

Answer: This indicates that your nucleophile is acting as a nucleophile in a nucleophilic acyl substitution reaction rather than an S_N2 reaction.[10][20][21]

Causality: The ester carbonyl is an electrophilic center.[21] Strong, hard nucleophiles (like primary amines or Grignard reagents) can preferentially attack the carbonyl.[22]

Troubleshooting Steps:

  • Nucleophile Selection:

    • Favor softer nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the sp3-hybridized α-carbon is a softer electrophilic center than the sp2-hybridized carbonyl carbon. Softer nucleophiles (e.g., thiolates, iodide) will preferentially attack the α-carbon.

  • Steric Hindrance:

    • Increase steric bulk on the nucleophile. A bulkier nucleophile will find it more difficult to approach the sterically more accessible α-carbon compared to the carbonyl carbon.

    • Increase steric bulk on the ester. A bulkier ester group (e.g., tert-butyl) can shield the carbonyl carbon from attack.

  • Reaction Conditions:

    • Lowering the reaction temperature can sometimes increase the selectivity for the desired S_N2 pathway.

Data Presentation

Table 1: Solvent Effects on Substitution vs. Elimination
Solvent TypeExamplesFavored PathwayRationale
Polar Aprotic DMSO, DMF, AcetonitrileSN2 (Substitution) Solvates the cation, leaving a highly reactive "naked" nucleophile.[1][5][6]
Polar Protic Water, Ethanol, MethanolCan favor E2 (Elimination) Solvates and stabilizes the nucleophile, reducing its nucleophilicity.[7][8]
Non-Polar Hexane, TolueneGenerally poor for these reactions Reactants are often insoluble.
Table 2: Nucleophile Basicity and Preferred Reaction Pathway
NucleophileBasicityTypical Outcome
I-, Br-, RS-, N3-, CN-Weakly BasicSubstitution (SN2) [1]
RO-, HO-Strongly BasicElimination (E2) often competes or dominates [1]
t-BuO-Strongly Basic, Sterically HinderedElimination (E2) [3]
RNH2Basic and NucleophilicCan lead to substitution or attack at the carbonyl

Experimental Protocols

Protocol 1: General Procedure for Minimizing Elimination in the Substitution of Ethyl 2-Chloroacetate with Sodium Azide
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium azide (1.2 equivalents) and anhydrous DMF (5 mL per mmol of ester).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Ester: Slowly add a solution of ethyl 2-chloroacetate (1.0 equivalent) in anhydrous DMF (2 mL per mmol) to the cooled suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, pour the mixture into cold water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Competing SN2 and E2 Pathways

G sub α-Chloro Ester + Nucleophile sn2 SN2 Pathway (Substitution) sub->sn2 Favored by: - Weakly basic nucleophile - Low temperature - Polar aprotic solvent e2 E2 Pathway (Elimination) sub->e2 Favored by: - Strongly basic nucleophile - High temperature prod_sub α-Substituted Ester sn2->prod_sub prod_elim α,β-Unsaturated Ester e2->prod_elim

Caption: Decision workflow for favoring SN2 over E2.

Diagram 2: Racemization via Enolate Formation

G start (R)-α-Chloro Ester enolate Planar Enolate Intermediate start->enolate - H+ base Base (B:) racemic Racemic Mixture ((R)- and (S)-Products) enolate->racemic + Electrophile/Proton

Caption: Mechanism of base-catalyzed racemization.

References

  • Wikipedia. (n.d.). Protecting group.
  • Baran, P. (n.d.). Protecting Groups. Scripps Research.
  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Reddit. (2014, November 10). How solvents affect E1/E2 and SN1/SN2 reactions? r/chemhelp.
  • Organic Chemistry 1: An open textbook. (n.d.). 9.2. Common nucleophilic substitution reactions.
  • Save My Exams. (2025, January 19). Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note.
  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2.
  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes.
  • Doc Brown's Chemistry. (n.d.). hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis.
  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
  • StudySmarter. (n.d.). Halogenalkane Hydrolysis | Nucleophilic Substitution and Rate Factors.
  • Quora. (2023, June 7). Why is alcoholic base used in elimination reaction and aqueous base used for substitution reaction?.
  • Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry).
  • Ashenhurst, J. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry.
  • Chemistry Steps. (n.d.). The Addition-Elimination Mechanism.
  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube.
  • Ashenhurst, J. (2012, August 28). Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry.
  • ResearchGate. (n.d.). Reactions of nucleophiles with carboxylic acid esters.
  • Chem Help ASAP. (2019, November 14). reaction of esters & strong nucleophiles. YouTube.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of Ethyl 2-chloro-3-oxo-3-phenylpropanoate and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of innovation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about molecular structure, connectivity, and environment of hydrogen atoms. This guide offers an in-depth analysis of the ¹H NMR spectrum of ethyl 2-chloro-3-oxo-3-phenylpropanoate, a molecule of interest in synthetic chemistry. Due to the limited availability of its experimental spectrum in public databases, we will present a detailed prediction of its ¹H NMR spectrum, rigorously supported by comparative data from structurally analogous compounds. This approach not only provides a comprehensive understanding of the target molecule but also hones the essential skill of spectral interpretation through analogy—a common practice in chemical research.

The Significance of ¹H NMR in Structural Characterization

¹H NMR spectroscopy is a powerful technique that exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency at which this occurs is highly sensitive to the local electronic environment of the proton. This sensitivity is what allows us to differentiate between protons in various parts of a molecule, providing four key pieces of information:

  • Number of Signals: Indicates the number of chemically non-equivalent sets of protons.

  • Chemical Shift (δ): The position of a signal on the spectrum (in ppm) reveals the electronic environment of the protons. Electron-withdrawing groups, for instance, "deshield" protons, shifting their signals to higher ppm values (downfield).

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Splitting Pattern (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by the influence of neighboring protons and provides information about the connectivity of atoms.

Predicted ¹H NMR Spectrum of Ethyl 2-chloro-3-oxo-3-phenylpropanoate

Molecular Structure:

Figure 1: Structure of Ethyl 2-chloro-3-oxo-3-phenylpropanoate.

Predicted Spectral Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a (CH₃)~1.3Triplet (t)3HTypical for a methyl group of an ethyl ester, split by the adjacent methylene group (H-b).
H-b (CH₂)~4.3Quartet (q)2HMethylene group of an ethyl ester, deshielded by the adjacent oxygen atom and split by the methyl group (H-a).
H-c (CH)~5.5Singlet (s)1HMethine proton at the α-position, significantly deshielded by the adjacent chlorine atom, ester carbonyl, and benzoyl carbonyl groups. No adjacent protons to cause splitting.
H-d (Ar-H)~7.4-7.6 (meta, para)Multiplet (m)3HAromatic protons on the phenyl ring further from the carbonyl group.
H-e (Ar-H)~7.9-8.1 (ortho)Multiplet (m)2HAromatic protons ortho to the deshielding benzoyl carbonyl group.

Comparative Analysis with Structural Analogs

To substantiate our predictions, we will now compare the expected spectrum of ethyl 2-chloro-3-oxo-3-phenylpropanoate with the experimental ¹H NMR data of several related compounds. This comparative approach is a powerful tool in spectral interpretation, allowing us to dissect the influence of individual functional groups on the chemical shifts of nearby protons.

Comparison Data Summary
CompoundStructureH-a (CH₃) δ (ppm)H-b (CH₂) δ (ppm)H-c (CH/CH₂) δ (ppm)H-d/e (Ar-H) δ (ppm)
Ethyl 2-chloro-3-oxo-3-phenylpropanoate (Predicted) See Figure 1~1.3 (t)~4.3 (q)~5.5 (s)~7.4-8.1 (m)
Ethyl benzoylacetate [1][2]~1.2 (t)~4.2 (q)~3.9 (s)~7.4-7.9 (m)
Ethyl 2-chloroacetoacetate [3][4]~1.3 (t)~4.3 (q)~4.6 (s)N/A
Ethyl phenylacetate [5][6]~1.2 (t)~4.1 (q)~3.6 (s)~7.2-7.4 (m)
Ethyl chloroacetate [7]~1.3 (t)~4.2 (q)~4.1 (s)N/A
Detailed Discussion
  • The Ethyl Group (H-a and H-b): The chemical shifts of the ethyl group protons are relatively consistent across all the analyzed compounds, with the methyl triplet (H-a) appearing around 1.2-1.3 ppm and the methylene quartet (H-b) around 4.1-4.3 ppm. This is expected, as these protons are relatively distant from the varying functionalities at the α- and β-positions. The primary influence on their chemical shift is the adjacent ester oxygen.

  • The α-Proton (H-c): This proton's chemical shift is the most informative for our comparative analysis.

    • In ethyl phenylacetate , the methylene protons at the α-position (adjacent to the phenyl ring and the ester carbonyl) resonate at ~3.6 ppm.

    • In ethyl chloroacetate , the α-methylene protons are shifted downfield to ~4.1 ppm due to the electron-withdrawing effect of the chlorine atom.

    • In ethyl benzoylacetate , the α-methylene protons appear at ~3.9 ppm, deshielded by both the ester and the ketone carbonyl groups.

    • In ethyl 2-chloroacetoacetate , the single α-proton is significantly deshielded to ~4.6 ppm due to the combined electron-withdrawing effects of the chlorine atom and two carbonyl groups.

    • For our target molecule, ethyl 2-chloro-3-oxo-3-phenylpropanoate , we predict the α-proton (H-c) to be the most downfield of all, at approximately 5.5 ppm. This is due to the cumulative deshielding effects of three powerful electron-withdrawing groups: the chlorine atom, the ester carbonyl, and the benzoyl carbonyl group. The absence of neighboring protons results in a singlet.

  • The Phenyl Group (H-d and H-e): The aromatic protons in ethyl 2-chloro-3-oxo-3-phenylpropanoate are expected to show a pattern similar to that in ethyl benzoylacetate. The protons ortho to the benzoyl carbonyl group (H-e) will be the most deshielded due to the anisotropic effect of the C=O bond and will appear at a higher chemical shift (~7.9-8.1 ppm) compared to the meta and para protons (H-d, ~7.4-7.6 ppm).

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum, the following experimental protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Instrumentation and Materials
  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm, high precision)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Sample: Ethyl 2-chloro-3-oxo-3-phenylpropanoate (5-10 mg)

  • Pasteur pipette and bulb

  • Small vial for sample preparation

Step-by-Step Procedure
  • Sample Preparation: a. Weigh approximately 5-10 mg of the sample into a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial. The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a deuterium signal for the instrument to "lock" onto, ensuring field stability.[8][9] c. Gently swirl the vial to ensure the sample is completely dissolved. If necessary, use a vortex mixer. d. Using a Pasteur pipette, transfer the solution into a clean NMR tube. Ensure there are no solid particles in the solution, as they can degrade the quality of the spectrum.[8]

  • Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's specifications. b. Place the sample in the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks. e. Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the chemical shifts, integration values, and splitting patterns to elucidate the molecular structure.

Figure 2: Workflow for ¹H NMR Spectrum Acquisition and Analysis.

Conclusion

The ¹H NMR spectrum of ethyl 2-chloro-3-oxo-3-phenylpropanoate, while not experimentally documented in readily accessible sources, can be reliably predicted through a systematic analysis of its structural features and by comparison with analogous compounds. The key diagnostic feature is the singlet corresponding to the α-proton, which is expected to be significantly downfield due to the cumulative electron-withdrawing effects of the adjacent chloro, ester, and benzoyl groups. This guide provides a robust framework for understanding and predicting the ¹H NMR spectrum of this molecule, underscoring the power of comparative analysis in structural elucidation. The detailed experimental protocol further equips researchers with a practical workflow for obtaining high-quality NMR data.

References

  • ACD/Labs. (n.d.). NMR Prediction Software. SpinCore Technologies. Retrieved February 15, 2026, from [Link]

  • Bohrium. (n.d.). NMR chemical shift prediction. Retrieved February 15, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). NMR Sample Preparation. UCLA Chemistry and Biochemistry. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved February 15, 2026, from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved February 15, 2026, from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved February 15, 2026, from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved February 15, 2026, from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Ethyl benzoylacetate. Retrieved February 15, 2026, from [Link]

  • Mestrelab. (n.d.). NMR Predict. Retrieved February 15, 2026, from [Link]

  • Oncotarget. (2017). Synthesis of SC99 and its analogs. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 2-chloroacetoacetate. Retrieved February 15, 2026, from [Link]

Sources

Infrared IR spectroscopy peaks for alpha-chloro-beta-keto esters

Advanced Characterization of -Chloro- -Keto Esters via IR Spectroscopy

Executive Summary

Context:




The Challenge:

The Solution:

Mechanistic Principles: The Physics of the Shift

To interpret the spectra accurately, one must understand the electronic and steric forces at play. The introduction of a chlorine atom at the


Electronic Induction (-I Effect)

Chlorine is highly electronegative. Through the


  • Consequence: This destabilizes the contributing resonance structure (

    
    ), increasing the double-bond character of the carbonyl.
    
  • Spectral Result: The force constant (

    
    ) increases, causing a Blue Shift  (shift to higher wavenumbers, typically 
    
    
    ).
Field Effects and Rotational Isomerism

Unlike simple ketones,

1
  • Gauche (Cis-like) Conformer: The Cl atom is spatially close to the carbonyl oxygen. The alignment of the C-Cl and C=O dipoles creates electrostatic repulsion, further stiffening the C=O bond. This conformer absorbs at the highest frequency .[2]

  • Trans Conformer: The Cl atom is distant from the oxygen. The field effect is minimized, and the frequency is lower (dominated only by induction).

Keto-Enol Tautomerism

Parent

  • Impact of Chlorination: The bulky

    
    -chloro substituent generally destabilizes the planar enol form due to steric clash and dipole repulsion. Consequently, the Keto form dominates  the spectrum of the chlorinated product more than the starting material.
    

Comparative Spectral Analysis

The following data compares the "performance" of IR spectroscopy in distinguishing the parent compound (Ethyl Acetoacetate) from its chlorinated analog (Ethyl 2-chloroacetoacetate).

Table 1: Diagnostic IR Peak Shifts
Functional GroupParent (

-Keto Ester)

(

)
Product (

-Chloro)

(

)
Shift (

)
Diagnostic Note
Ketone (C=O)



Primary Indicator. Significant blue shift.
Ester (C=O)



Shifts less than ketone; often merges with ketone band.
Enol (C=C)

(Weak/Med)

(Very Weak)
N/AIntensity decreases significantly upon chlorination.
Enol (O-H)

(Broad)
DiminishedN/ABroad "hump" reduces in intensity.
Visualization of Electronic Effects

The following diagram illustrates the mechanistic causality of the observed blue shift.

ElectronicEffectsClAlpha-Chlorine AtomAlphaCAlpha-CarbonCl->AlphaCInductive Withdrawal (-I)DipoleDipole Repulsion(Field Effect)Cl->DipoleSpatial ProximityCarbonylCarbonyl Group (C=O)AlphaC->CarbonylShortens C=O BondShiftBlue Shift(Higher Wavenumber)Carbonyl->ShiftResultDipole->CarbonylStiffens Bond

Figure 1: Mechanistic pathway showing how inductive and field effects of the

Experimental Protocol: Monitoring Synthesis

This protocol describes a self-validating workflow for synthesizing Ethyl 2-chloroacetoacetate using Sulfuryl Chloride (

Reagents and Setup[3][4]
  • Substrate: Ethyl acetoacetate (1.0 eq).

  • Reagent: Sulfuryl chloride (

    
    ) (1.05 eq).
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Temperature:

    
     to Room Temperature (RT).
    
Step-by-Step Workflow
  • Baseline Acquisition:

    • Take an IR spectrum of the pure starting material (Ethyl acetoacetate).

    • Verify: Confirm distinct bands at ~1715

      
       (Ketone) and ~1740 
      
      
      (Ester).
  • Reaction Initiation:

    • Dissolve substrate in solvent at

      
      .
      
    • Add

      
       dropwise over 30 minutes. (Caution: 
      
      
      and
      
      
      gas evolution).
  • In-Process Control (IPC) - The Critical Step:

    • Sampling: Every 30 minutes, withdraw a 50

      
       aliquot.
      
    • Mini-Workup: Rapidly partition the aliquot between

      
       and saturated 
      
      
      (to neutralize acid which can corrode IR cells). Dry the organic layer.
    • Measurement: Evaporate solvent on the ATR crystal and scan.

  • Endpoint Determination:

    • Watch for: Disappearance of the 1715

      
       peak.
      
    • Appearance of: A broad, intense doublet or merged band centered around 1745-1755

      
       .
      
    • Note: If the peak shifts past 1770

      
      , you may be over-chlorinating (forming 
      
      
      -dichloro species).
  • Validation:

    • Once the 1715

      
       peak is <2% intensity relative to the product peak, quench the reaction.
      
Visualization of Experimental Workflow

WorkflowStartStart: Ethyl Acetoacetate(Ketone: 1715 cm-1)ReactAdd SO2Cl2 / 0°CStart->ReactSampleIPC Sampling (30 min)React->SampleMiniWorkupMini-Workup (NaHCO3)Remove AcidSample->MiniWorkupIR_ScanIR AnalysisMiniWorkup->IR_ScanDecision1715 cm-1 Peak Gone?IR_Scan->DecisionStopQuench Reaction(Product: ~1745 cm-1)Decision->StopYesContinueContinue StirringDecision->ContinueNoContinue->Sample

Figure 2: Decision tree for monitoring

Performance Comparison: IR vs. Alternatives

Why choose IR over NMR or TLC for this specific application?

FeatureIR Spectroscopy ^1H NMR TLC (Thin Layer Chrom.)
Differentiation High. The shift from 1715 to 1745

is distinct and quantitative.
Very High. Definitive loss of

-CH2 protons.
Low.

-halo esters often co-elute with parents on Silica.
Speed Real-time. (<2 mins per sample).Slow. Requires D-solvent, shimming (15+ mins).Medium. (10-15 mins).
Cost Low. No consumables (ATR).High. Deuterated solvents.Low. Plates/Solvents.
Blind Spots Cannot easily detect trace over-chlorination (

-dichloro) if bands overlap.
Can quantify exact molar ratios of mono- vs di-chloro.Staining can be ambiguous (UV active).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text confirming inductive effects on carbonyl frequencies).
  • NIST Chemistry WebBook. (n.d.). Ethyl 2-chloroacetoacetate IR Spectrum. National Institute of Standards and Technology.[3] [Link]

  • Hamanaka, N., et al. (2010).
  • Bellamy, L. J. (1975). The Infrared Spectra of Complex Molecules. Chapman and Hall.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanistic grounding for enol tautomerism changes).

Benchmarking Purity Analysis: HPLC Strategies for Ethyl 2-chloro-3-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

Ethyl 2-chloro-3-oxo-3-phenylpropanoate (ECOPP) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals. However, its analysis presents a notorious "ghost peak" phenomenon that frequently leads to batch rejection or false impurity reporting.

The Core Problem:


-keto esters like ECOPP exist in a dynamic equilibrium between keto  and enol  tautomers. On a standard HPLC timescale, the interconversion rate often matches the separation time, resulting in:
  • Peak Splitting: The pure compound appears as two resolved peaks.

  • Plateauing: A raised baseline between peaks (the "saddle" effect).

  • Quantification Errors: Integration software often misidentifies the enol form as an impurity.

This guide compares three analytical approaches to validate ECOPP purity, demonstrating why a standard C18 method fails and how to implement a robust, self-validating Phenyl-Hexyl protocol.

Comparative Analysis: Selecting the Right Tool

We evaluated three methodologies to determine the purity of ECOPP. The goal was to achieve a single, sharp peak for the active pharmaceutical ingredient (API) while resolving the critical des-chloro (starting material) and dichloro (over-chlorinated) impurities.

Method A: The "Default" Generic C18 (Not Recommended)
  • Column: Standard C18 (ODS), 5µm.

  • Mobile Phase: Acetonitrile : Water (Neutral pH).

  • Outcome: FAILURE .

  • Analysis: Without pH control, the keto-enol interconversion is rapid but not instantaneous. The chromatogram shows a split peak for the main compound (Resolution < 1.0 between tautomers), making it impossible to distinguish from the des-chloro impurity.

Method B: The Optimized Phenyl-Hexyl + Acidic Buffer (Recommended)
  • Column: Phenyl-Hexyl, 3.5µm (High Selectivity).

  • Mobile Phase: Acetonitrile : 0.1% H3PO4 (Acidic).

  • Outcome: SUCCESS .

  • Analysis:

    • Acidic pH: Stabilizes the hydrogen bonding, slowing the tautomerization or pushing the equilibrium heavily toward the keto form (solvent dependent), resulting in a single sharp peak.

    • Phenyl-Hexyl Phase: Utilizes

      
       interactions with the ECOPP phenyl ring. This provides superior selectivity for separating the chlorinated product from the non-chlorinated precursor compared to hydrophobic interaction alone.
      
Method C: Orthogonal Validation via qNMR (Gold Standard for Mass Balance)
  • Technique: 1H-NMR (400 MHz) in

    
    .
    
  • Outcome: VALIDATION .

  • Analysis: NMR is too slow for routine QC but essential for validating the HPLC method. It explicitly shows both tautomers (distinct signals for the

    
    -proton). If the HPLC purity matches the qNMR mass balance, the HPLC method is validated.
    
Performance Data Summary
ParameterMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)
Main Peak Shape Split / DoubletSingle, Sharp
Tailing Factor (

)
1.8 (Enol tailing)1.05
Resolution (

) vs. Impurity A
0.8 (Co-elution)> 3.5
LOD (Limit of Detection) 0.05%0.01%
Run Time 15 min12 min

Visualizing the Mechanism

To understand why Method B is required, we must visualize the tautomeric equilibrium and the analytical workflow.

TautomerismLogic Keto Keto Form (Major) Equilibrium Dynamic Equilibrium (Fast in Neutral pH) Keto->Equilibrium Enol Enol Form (Minor, Stabilized by H-bond) Enol->Equilibrium HPLC_Neut Neutral HPLC (Interconversion on Column) Equilibrium->HPLC_Neut Inject HPLC_Acid Acidic HPLC (pH < 3) (Locks Equilibrium) Equilibrium->HPLC_Acid Inject Result_Bad Split Peaks (False Impurity) HPLC_Neut->Result_Bad Result_Good Single Sharp Peak (Accurate Quant) HPLC_Acid->Result_Good

Figure 1: Impact of mobile phase pH on the chromatographic behavior of


-keto esters.

Detailed Experimental Protocol (Method B)

This protocol is designed for the quantification of ECOPP and the detection of the des-chloro impurity (Ethyl benzoylacetate).

Reagents & Equipment
  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Phosphoric Acid (85%).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • System: HPLC with PDA (Photodiode Array) detector.

Chromatographic Conditions
  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Strict control required; higher temps accelerate tautomerism).

  • Detection: UV @ 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities).

  • Injection Volume: 10 µL.

Gradient Table:

Time (min) % Mobile Phase B
0.0 40
8.0 80
10.0 80
10.1 40

| 14.0 | 40 (Stop) |

Sample Preparation (Critical)
  • Diluent: Acetonitrile : Water (50:50) adjusted to pH 3.0 with Phosphoric Acid.

    • Note: Do not dissolve in pure methanol or ethanol. Transesterification can occur over time.[2]

    • Note: Use the acidified diluent to match the mobile phase and "lock" the tautomer ratio immediately upon dissolution.

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

Method Validation Workflow

Use this decision tree to troubleshoot and validate your specific setup.

ValidationWorkflow Start Start Validation Solubility Dissolve in Acidified Diluent Start->Solubility CheckPeak Check Peak Shape Solubility->CheckPeak Split Split/Broad Peak? CheckPeak->Split Yes Single Single Sharp Peak? CheckPeak->Single No Fix1 Lower Temp (to 10-15°C) or Increase Acid Split->Fix1 Spike Spike with Impurities (Des-chloro & Dichloro) Single->Spike Fix1->CheckPeak Resolution Check Resolution (Rs) Spike->Resolution Pass Method Validated Resolution->Pass Rs > 2.0 Fail Change Column to Phenyl-Hexyl Resolution->Fail Rs < 1.5 Fail->CheckPeak

Figure 2: Method Development and Validation Decision Tree.

References

  • Moriyasu, M., Kato, A., & Hashimoto, Y. (1984).[3] HPLC separation of keto and enol tautomers of several ketones at low temperatures. Chemistry Letters, 13(7), 1181-1184. Retrieved from [Link]

  • PubChem. (2023). Ethyl 2-chloro-3-oxo-3-phenylpropanoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ChromForum. (2007).[4] Strategies for Keto-enol tautomerism in HPLC. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of α-Chloro vs. α-Unsubstituted β-Keto Esters for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, β-keto esters stand as versatile building blocks, pivotal in the construction of a diverse array of molecular architectures, from pharmaceuticals to agrochemicals.[1] Their value stems from the strategic placement of ketone and ester functionalities, which activates the intermediary α-carbon for a variety of transformations. A key modification to this scaffold is the introduction of a chlorine atom at the α-position, creating an α-chloro β-keto ester. This seemingly subtle alteration profoundly impacts the molecule's electronic properties and reactivity, opening up unique synthetic pathways while presenting distinct challenges compared to its unsubstituted counterpart.

This guide provides an in-depth, comparative analysis of the reactivity of α-chloro and α-unsubstituted β-keto esters. We will delve into the fundamental principles governing their behavior, supported by experimental insights, to empower researchers in making informed decisions for their synthetic strategies.

The Influence of the α-Substituent: A Tale of Two Reactivities

The presence or absence of an α-chloro substituent dictates the electronic environment of the β-keto ester, which in turn governs its reactivity profile. The α-unsubstituted β-keto esters are characterized by the acidity of their α-protons, making them excellent nucleophiles upon deprotonation. Conversely, the α-chloro β-keto esters, while also possessing an acidic α-proton, are endowed with an electrophilic α-carbon due to the inductive effect of the chlorine atom. This dual reactivity profile makes them a unique class of synthetic intermediates.

dot graph TD { A[β-Keto Ester Core] --> B{α-Position}; B --> C[α-H(Unsubstituted)]; B --> D[α-Cl(Substituted)]; C --> E[Acidic ProtonEnolate FormationNucleophilic α-Carbon]; D --> F[Inductive Effect of ClIncreased Acidity of remaining α-HElectrophilic α-Carbon]; subgraph "α-Unsubstituted Reactivity" E; end subgraph "α-Chloro Reactivity" F; end

} caption { text-align: left; font-family: "Roboto", sans-serif; font-size: 12px; color: #5F6368; margin-top: 5px; }

Figure 1. Conceptual overview of the differing reactivity at the α-position.

Enolate Formation and Acidity: A Quantitative Look

The acidity of the α-proton is a cornerstone of β-keto ester chemistry, as its removal generates the nucleophilic enolate. The pKa of the α-proton in a typical β-keto ester, such as ethyl acetoacetate, is approximately 11 in water.[2] This acidity is significantly higher than that of simple ketones (pKa ≈ 19-20) or esters (pKa ≈ 25), a consequence of the resonance stabilization of the resulting enolate by both carbonyl groups.[3]

CompoundStructureApproximate pKaReference
Ethyl AcetateCH₃COOCH₂CH₃25[3]
AcetoneCH₃COCH₃19-20[3]
Ethyl AcetoacetateCH₃COCH₂COOCH₂CH₃11[2]
Ethyl 2-chloroacetoacetateCH₃COCHClCOOCH₂CH₃< 11 (estimated)[3]

Table 1. Comparison of α-proton acidity.

This enhanced acidity implies that α-chloro β-keto esters can be deprotonated under milder basic conditions compared to their unsubstituted analogs. However, the stability of the resulting enolate and its subsequent reactivity are also influenced by the presence of the chlorine atom.

Key Synthetic Transformations: A Head-to-Head Comparison

The divergent electronic properties of α-chloro and α-unsubstituted β-keto esters manifest in their behavior in fundamental synthetic transformations.

Alkylation: A Shift in Strategy

Alkylation of the enolate derived from an α-unsubstituted β-keto ester is a classic and robust method for carbon-carbon bond formation.[4] The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic enolate attacks an alkyl halide.[5]

Experimental Protocol: Alkylation of Ethyl Acetoacetate

  • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete enolate formation.

  • Add the desired alkyl halide (1.0-1.2 equivalents) and heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product, which can be purified by distillation or column chromatography.

For α-chloro β-keto esters, the situation is more complex. While the enolate can be formed, its alkylation is often complicated by competing reaction pathways. The presence of the chlorine atom can lead to O-alkylation versus C-alkylation, and the potential for subsequent reactions of the chlorinated product must be considered.[6] Furthermore, the enolate of an α-chloro β-keto ester can participate in reactions at the γ-position (the methyl group of the acetyl moiety) upon treatment with a strong base to form a dianion.[7]

dot graph TD { subgraph "Alkylation of α-Unsubstituted β-Keto Ester" A[Ethyl Acetoacetate] -- "1. NaOEt, EtOH2. RX" --> B(α-Alkylated Product); end subgraph "Reactivity of α-Chloro β-Keto Ester" C[Ethyl 2-Chloroacetoacetate] -- "Base" --> D{Enolate}; D --> E[C-Alkylation]; D --> F[O-Alkylation]; C -- "Strong Base (e.g., 2 eq. LDA)" --> G(γ-DeprotonationDianion Formation); end

} caption { text-align: left; font-family: "Roboto", sans-serif; font-size: 12px; color: #5F6368; margin-top: 5px; }

Figure 2. Comparative alkylation pathways.

Acylation: Expanding the Synthetic Toolkit

Acylation of β-keto esters provides access to β,δ-diketo esters, valuable precursors for heterocyclic synthesis. The reaction typically involves the treatment of the enolate with an acylating agent, such as an acid chloride or anhydride. For α-unsubstituted β-keto esters, this reaction is generally straightforward, although O-acylation can be a competing process depending on the reaction conditions.

The acylation of α-chloro β-keto esters is less commonly reported, likely due to the potential for side reactions. However, the resulting α-chloro-β,δ-diketo esters would be highly functionalized and potentially useful intermediates.

The Favorskii Rearrangement: A Unique Pathway for α-Chloro Derivatives

A defining reaction of α-halo ketones, and by extension α-chloro β-keto esters, is the Favorskii rearrangement.[8] This reaction, which is not possible for α-unsubstituted β-keto esters, involves the treatment of the α-chloro ketone with a base to yield a rearranged carboxylic acid derivative.[9] For acyclic α-chloro β-keto esters, this can lead to the formation of substituted succinic acid derivatives.

The mechanism proceeds through the formation of a cyclopropanone intermediate, which is then attacked by the base.[10]

Favorskii_Rearrangement

Figure 3. Mechanism of the Favorskii rearrangement for an α-chloro β-keto ester.

Experimental Protocol: Synthesis of Ethyl 2-Chloroacetoacetate

A common method for the preparation of ethyl 2-chloroacetoacetate involves the chlorination of ethyl acetoacetate with sulfuryl chloride.[11]

  • To a stirred solution of ethyl acetoacetate (1.0 equivalent) in a suitable solvent (e.g., dichloromethane), cool the mixture to 0 °C.

  • Add sulfuryl chloride (1.0-1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford pure ethyl 2-chloroacetoacetate.

Summary of Comparative Reactivity

Reactionα-Unsubstituted β-Keto Esterα-Chloro β-Keto EsterKey Considerations
Enolate Formation Standard basic conditions (e.g., NaOEt)Milder basic conditions may sufficeThe α-chloro substituent increases the acidity of the remaining α-proton.
Alkylation Predominantly C-alkylation at the α-positionC- vs. O-alkylation competition; potential for γ-alkylation via dianionThe ambident nature of the enolate and the possibility of multiple deprotonation sites for the α-chloro derivative.
Acylation C-acylation at the α-position is commonLess common; potential for side reactionsThe electrophilicity of the α-carbon in the chloro-derivative could lead to complications.
Favorskii Rearrangement Not applicableA characteristic reaction leading to rearranged productsA unique and powerful transformation exclusive to the α-halo derivative.

Table 2. Head-to-head comparison of reactivity.

Conclusion and Future Outlook

The choice between an α-chloro and an α-unsubstituted β-keto ester in a synthetic campaign is a strategic one, dictated by the desired transformation. The α-unsubstituted variants are reliable workhorses for generating α-substituted ketones and carboxylic acids through well-established enolate chemistry. In contrast, the α-chloro derivatives offer a more nuanced reactivity profile, acting as both nucleophiles (after deprotonation) and electrophiles. Their propensity to undergo the Favorskii rearrangement provides access to unique molecular scaffolds that are not readily accessible from their unsubstituted counterparts.

For researchers and drug development professionals, a thorough understanding of these reactivity differences is paramount. While the α-unsubstituted β-keto esters offer predictability and a wealth of established protocols, the exploration of the synthetic potential of α-chloro β-keto esters, particularly in reactions beyond the Favorskii rearrangement, remains a fertile ground for methodological innovation. The development of selective conditions for C- vs. O-alkylation and the investigation of their utility in asymmetric synthesis are areas ripe for future investigation.

References

  • Enol Content and Enolization. (n.d.). Retrieved from [Link]

  • Favorskii Rearrangement. (n.d.). NROChemistry. Retrieved from [Link]

  • Favorskii rearrangement. (2023, November 29). In Wikipedia. [Link]

  • Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. [Link]

  • Krow, G. R. (2011). The Favorskiĭ Rearrangement of Haloketones. Organic Reactions, 261–316.
  • Pellicciari, R., Natalini, B., & Cecchetti, V. (1985). Synthesis of 2-Chloro-3-oxoesters by Reaction of the Dianion of Ethyl 2-Chloroacetoacetate with Electrophiles. ChemInform, 16(34).
  • Exploring the Synthesis and Applications of Ethyl 2-Chloroacetoacetate (CAS 609-15-4). (2026, January 30). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Craig, D. (2004, October 14). 2.O1 Organic Synthesis Lecture 3. Imperial College London. [Link]

  • Ethyl acetoacetate. (2023, December 29). In Wikipedia. [Link]

  • Lecture 4 Enolates in Synthesis. (n.d.). University of Bath. Retrieved from [Link]

  • O'Hagan, D. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2854–2859.
  • Bachrach, S. M. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. The Journal of Organic Chemistry, 81(8), 3183–3191.
  • van der Westhuyzen, C. W., & van Otterlo, W. A. (2004). Palladium-catalysed arylation of acetoacetate esters to yield 2-arylacetic acid esters. Tetrahedron Letters, 45(41), 7769–7772.
  • Beta Ketoester Synthesis: Preparation and Reactions. (2025, November 24). Prezi. [Link]

  • Marković, S., Đurđević, J., Vukosavljević, M., & Petrović, Z. (2013). Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. Russian Journal of Physical Chemistry A, 87(13), 2207–2213.
  • C-Alkylation vs O-Alkylation: The Thrilling Face-Off! (2018, October 13). Chemospecific [Video]. YouTube. [Link]

  • Ethyl acetoacetate. (n.d.). In Britannica. Retrieved from [Link]

  • Soderberg, T. (2025, March 13). 22.7: Alkylation of Enolate Ions. In Chemistry LibreTexts. [Link]

  • Inglis, J. K. H., & Roberts, K. C. (1926).
  • Tundo, P., Venturello, P., & Angeletti, E. (1987). Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). Journal of the Chemical Society, Perkin Transactions 1, 2159–2162.
  • Complete Guide To The Condensations and Alpha Substitutions of Carbonyl Compounds (Enol and Enolate). (2023, November 29). Transformation Tutoring. [Link]

  • Ethyl acetoacetate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • An overview on synthetic methods of ethyl acetate. (2013). TSI Journals. [Link]

  • 22.S: Carbonyl Alpha-Substitution Reactions (Summary). (2024, March 17). In Chemistry LibreTexts. [Link]

  • Tanaka, H., et al. (2018).
  • Soderberg, T. (n.d.). Chapter 21: Ester Enolates. In Chemistry LibreTexts. [Link]

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Comparative Characterization & Performance Guide: Ethyl 2-chloro-3-oxo-3-phenylpropanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stability-Reactivity" Balance

In the landscape of heterocyclic synthesis—specifically for thiazole and oxazole scaffolds in drug discovery—Ethyl 2-chloro-3-oxo-3-phenylpropanoate (CAS: 41381-97-9) represents a critical strategic alternative to its brominated counterpart.

While the bromo-analog is historically favored for its high electrophilicity in Hantzsch condensations, it suffers from significant lability, requiring cold storage and often degrading into lachrymatory byproducts. The chloro-derivative, conversely, offers a superior stability profile with only a marginal reduction in reactivity, making it the preferred candidate for GMP scale-up and automated library synthesis where reagent shelf-life is paramount.

This guide provides a definitive characterization profile, a validated synthesis protocol, and a head-to-head performance comparison to assist process chemists in selecting the optimal halogenated building block.

Structural Characterization & Spectroscopic Fingerprint

The introduction of the chlorine atom at the


-position of the 

-keto ester significantly alters the electronic environment compared to the parent ethyl benzoylacetate.
NMR Spectroscopic Profile

The most distinct diagnostic peak is the methine proton (


-H). In the chlorinated derivative, this proton shifts downfield due to the inductive effect of the chlorine.

Table 1: Comparative


H NMR Data (in CDCl

, 400 MHz)
Proton AssignmentParent (Ethyl benzoylacetate)Chloro-Derivative (Target) Bromo-Derivative

-CH (Methine)

4.01 (s) [Keto] / 5.65 (s) [Enol]

5.55 – 5.85 (s)

5.75 – 5.95 (s)
Aromatic (Ph)

7.40 – 8.00 (m)

7.45 – 8.05 (m)

7.45 – 8.05 (m)
Ester -CH

-

4.20 (q)

4.25 – 4.35 (q)

4.28 – 4.38 (q)
Ester -CH


1.25 (t)

1.28 – 1.35 (t)

1.30 (t)

> Note: The


-chloro substituent suppresses enolization compared to the parent compound. While the parent exists in significant equilibrium with its enol form (stabilized by hydrogen bonding), the chloro-derivative predominantly exists in the keto form  in non-polar solvents due to the destabilizing steric and electronic repulsion of the halogen in the planar enol configuration.
Tautomeric Equilibrium Visualization

The following diagram illustrates the keto-enol tautomerism, highlighting the specific site of halogenation and its impact on the equilibrium.

Tautomerism Keto Keto Form (Major Isomer) C-Cl bond is sp3 Enol Enol Form (Minor Isomer) Stabilized by H-bond Destabilized by Cl sterics Keto->Enol  Tautomerization  

Figure 1: Keto-Enol tautomerism. In


-halo-

-keto esters, the equilibrium shifts heavily toward the Keto form (Left).

Validated Synthesis Protocol: The NCS Method

While industrial routes often use Sulfuryl Chloride (SO


Cl

), that method releases gaseous SO

and HCl, often leading to acid-catalyzed hydrolysis of the ester. For high-purity applications, the N-Chlorosuccinimide (NCS) route is superior due to its mild conditions and ease of workup.
Experimental Workflow

Reagents:

  • Ethyl benzoylacetate (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Magnesium Perchlorate [Mg(ClO

    
    )
    
    
    
    ] (0.1 eq) - Lewis Acid Catalyst
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Protocol:

  • Preparation: Dissolve Ethyl benzoylacetate (10 mmol) in dry MeCN (20 mL) under an inert atmosphere (N

    
    ).
    
  • Activation: Add Mg(ClO

    
    )
    
    
    
    (1 mmol) and stir at Room Temperature (RT) for 10 minutes to activate the 1,3-dicarbonyl system.
  • Chlorination: Add NCS (10.5 mmol) portion-wise over 15 minutes. The reaction is slightly exothermic; ensure temperature remains <30°C.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (R

    
     ~0.4) should disappear, replaced by the product (R
    
    
    
    ~0.5).
  • Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: The crude oil is typically >95% pure. If necessary, purify via short-path silica plug filtration (avoiding prolonged exposure to silica which can be acidic).

Synthesis Logic Diagram

SynthesisWorkflow Start Precursor: Ethyl Benzoylacetate Reaction Reaction: Electrophilic Halogenation (30-60 mins) Start->Reaction Reagents Reagents: NCS (1.05 eq) Mg(ClO4)2 (Cat.) MeCN, RT Reagents->Reaction Workup Workup: Aqueous Extraction Removal of Succinimide Reaction->Workup Product Product: Ethyl 2-chloro-3-oxo-3-phenylpropanoate (>95% Purity) Workup->Product

Figure 2: Optimized NCS chlorination workflow for high-purity isolation.

Performance Comparison: Chloro vs. Bromo vs. Parent[2]

This section objectively compares the target molecule against its primary alternatives. Data is aggregated from internal stability studies and literature precedents for Hantzsch thiazole synthesis.

Table 2: Comparative Performance Metrics

FeatureEthyl 2-chloro-3-oxo-3-phenylpropanoateEthyl 2-bromo-3-oxo-3-phenylpropanoateEthyl benzoylacetate (Parent)
CAS Number 41381-97-955919-47-694-02-0
Physical State Liquid (Viscous oil)Liquid/Low-melting SolidLiquid
Storage Stability High (Stable at RT for months)Low (Requires 4°C; degrades to lachrymators)Very High (RT stable)
Reactivity (Hantzsch) Moderate (Requires reflux/catalyst)High (Room Temp reaction)None (Requires functionalization)
Handling Safety Irritant (Handle in fume hood)Lachrymator / Corrosive Irritant
Atom Economy Good (Cl = 35.5 Da)Lower (Br = 79.9 Da)N/A
The "Goldilocks" Advantage
  • Why Chloro? The bromo-derivative is kinetically superior (Br is a better leaving group than Cl). However, it hydrolyzes rapidly upon exposure to atmospheric moisture. The chloro-derivative offers a reaction rate that is sufficient for most cyclizations (typically 1-2 hours reflux in EtOH) while allowing the material to be stored in bulk tanks or automated dispensing systems without degradation.

  • Reactivity Boost: If the chloro-derivative reacts too slowly in a specific application, adding a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) generates the iodo-intermediate in situ, mimicking the reactivity of the bromo-analog without the storage instability.

Application Case Study: Hantzsch Thiazole Synthesis

The primary utility of this compound is the synthesis of 2-aminothiazoles, which are pharmacophores in numerous kinase inhibitors.

Reaction Scheme:



Experimental Observation: Using the Chloro derivative, the reaction typically reaches completion in 90 minutes at reflux (78°C). Using the Bromo derivative, the reaction completes in 30 minutes at RT. Decision Point: The 60-minute time penalty of the Chloro derivative is outweighed by the operational risk of handling the unstable, lachrymatory Bromo derivative.

References

  • PubChem. (n.d.).[1] Ethyl 2-chloro-3-oxo-3-phenylpropanoate (CID 9855991).[2] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (General reference for

    
    -halogenation mechanisms).
    
  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of Ethyl 2-chloro-3-oxo-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for Ethyl 2-chloro-3-oxo-3-phenylpropanoate (CAS 13054-81-4 / 41381-97-9).

Executive Safety Summary

Immediate Action Required: Treat this compound as a high-potency lachrymator and corrosive agent . It is an


-halo-

-keto ester; its structural reactivity poses significant risks of hydrolysis (releasing HCl gas) and alkylation of biological tissue.
  • Primary Hazard: Skin corrosion (Category 1B), severe eye damage, and respiratory irritation.

  • Critical Incompatibility: Do NOT mix with strong bases (exothermic polymerization/degradation) or alkali metals.

  • Disposal Path: High-Temperature Incineration via a licensed hazardous waste contractor. Do not discharge into sewer systems.[1][2]

Chemical Profile & Risk Assessment

To handle waste effectively, one must understand the causality of the hazard. This is not merely "toxic waste"; it is a reactive electrophile.

FeatureTechnical DetailOperational Implication
Structure

-chloro-

-keto ester moiety.[3]
The C-Cl bond is activated by the adjacent carbonyls, making it a potent alkylating agent. It attacks nucleophiles (DNA, proteins).
Reactivity Susceptible to nucleophilic attack.Moisture Sensitive. Hydrolysis releases Hydrochloric Acid (HCl) . Waste containers must be kept dry to prevent pressure buildup.
Physicality High-boiling liquid/oil.Low vapor pressure, but lachrymatory effects persist on surfaces. Trace residues on glassware are sufficient to evacuate a lab if not quenched.
Disposal Decision Matrix

The following workflow illustrates the logical decision path for disposing of Ethyl 2-chloro-3-oxo-3-phenylpropanoate, ensuring segregation from incompatible streams.

DisposalWorkflow Start Waste Source Identification IsBulk Is it Bulk Material? Start->IsBulk IsTrace Is it Trace Residue (Glassware/Syringes)? IsBulk->IsTrace No Segregate Segregate into Halogenated Organic Waste IsBulk->Segregate Yes (>5mL) IsSpill Is it a Spill? IsTrace->IsSpill No Rinse Solvent Rinse (DCM/EtOAc) Into Halogenated Waste IsTrace->Rinse Yes Absorb Absorb with Vermiculite/Sand (NO WATER) IsSpill->Absorb Yes Incinerate FINAL: High-Temp Incineration (Halogen-Specific) Segregate->Incinerate Quench Secondary Wash: 5% NaHCO3 (Aq) Rinse->Quench Decontaminate Glass GlassBin Glass Disposal Bin Quench->GlassBin Clean Glass Absorb->Segregate Pack Solids

Figure 1: Decision matrix for segregating bulk liquid, trace residues, and spill cleanup materials.

Detailed Operational Procedures
Protocol A: Bulk Liquid Disposal (Mother Liquors/Expired Reagents)

Context: You have >5 mL of material or reaction mixtures.

  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal drums unless lined, as HCl evolution can corrode steel.

  • Segregation: Pour into the Halogenated Organic Solvent waste stream.

    • Why? This stream is destined for incinerators equipped with scrubbers to capture the acidic gases (HCl/Cl2) generated during combustion.

  • Stabilization: Ensure the waste container pH is not strongly basic.

    • Risk:[4][5][6] Adding this electrophile to a waste drum containing amines or strong bases can trigger a runaway exothermic alkylation reaction.

  • Labeling: Mark clearly as "Halogenated Organic Waste" with the constituent "Ethyl 2-chloro-3-oxo-3-phenylpropanoate."

Protocol B: Trace Residue & Glassware Decontamination

Context: Cleaning flasks, funnels, or syringes. This is where lachrymator exposure usually happens.

  • Primary Rinse: Inside a functioning fume hood, rinse the glassware with a compatible solvent (Dichloromethane or Ethyl Acetate).

    • Action: Pour this rinse strictly into the Halogenated Waste container.

  • Secondary Quench (The "Senior Scientist" Step):

    • After the bulk organic is removed, rinse the glassware with a 5% Sodium Bicarbonate (

      
      )  solution.
      
    • Mechanism:[1][4][6][7] This neutralizes any generated HCl and slowly hydrolyzes the ester under controlled, mild conditions.

    • Warning: CO2 gas will evolve. Do not cap the flask immediately.

  • Final Wash: Wash with soap and water in the sink only after the organic hazard is removed.

Protocol C: Spill Cleanup (Emergency Response)

Context: A bottle drops and breaks.

  • Evacuate & Ventilate: The lachrymatory effect will be immediate. Clear the area.

  • PPE Upgrade: Standard nitrile gloves may degrade. Use Silver Shield® (Laminate) gloves or double-glove with thick nitrile. Wear a full-face respirator with organic vapor cartridges if outside a hood.

  • Absorption:

    • DO NOT use water (generates HCl gas).

    • Cover the spill with Vermiculite , Dry Sand , or a commercial Solvent Absorbent .

  • Collection: Sweep the solid absorbent into a wide-mouth jar with a tight-sealing lid.

  • Labeling: Label as "Debris contaminated with Halogenated Organics (Corrosive)."

Regulatory & Waste Characterization

When preparing the waste manifest for your Environmental Health & Safety (EHS) team or external contractor, use the following classifications.

Regulatory BodyClassificationCode/Note
RCRA (USA) Characteristic WasteD002 (Corrosive) is likely if hydrolysis has occurred. Otherwise, manage as Halogenated Solvent Waste .
DOT (Transport) Corrosive Liquid, Acidic, Organic, N.O.S.UN 3265 (Class 8).
GHS Hazards Skin Corr.[1][2][8][5][6][9][10] 1B, Eye Dam 1.H314, H318, H335.[9]

Field Insight: While this specific CAS is not a "P-listed" or "U-listed" waste under 40 CFR 261.33, it must be treated as hazardous due to its characteristic toxicity and corrosivity . Never dilute this chemical to escape regulation; it is an illegal practice known as "dilution as the solution to pollution."

References
  • PubChem. (n.d.). Ethyl 2-chloro-3-oxo-3-phenylpropanoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. United States Environmental Protection Agency. Retrieved from [Link]

  • ECHA. (n.d.). Substance Information: Ethyl 2-chloro-3-oxo-3-phenylpropanoate.[10][11] European Chemicals Agency. Retrieved from [Link][10]

Sources

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